molecular formula C10H16O2 B6163536 spiro[4.4]nonane-2-carboxylic acid CAS No. 50599-19-4

spiro[4.4]nonane-2-carboxylic acid

Número de catálogo: B6163536
Número CAS: 50599-19-4
Peso molecular: 168.23 g/mol
Clave InChI: GGPRNIGAPJFPJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Spiro[4.4]nonane-2-carboxylic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95.
BenchChem offers high-quality spiro[4.4]nonane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about spiro[4.4]nonane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

50599-19-4

Fórmula molecular

C10H16O2

Peso molecular

168.23 g/mol

Nombre IUPAC

spiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)8-3-6-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12)

Clave InChI

GGPRNIGAPJFPJB-UHFFFAOYSA-N

SMILES canónico

C1CCC2(C1)CCC(C2)C(=O)O

Pureza

95

Origen del producto

United States
Foundational & Exploratory

spectroscopic characterization of spiro[4.4]nonane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Spiro[4.4]nonane-2-carboxylic Acid

Foreword: The Structural Imperative of Spirocyclic Scaffolds

In the landscape of modern drug discovery and materials science, spirocyclic systems—molecules defined by two rings sharing a single carbon atom—are of paramount importance. Their rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems, enabling more precise spatial orientation of functional groups for interaction with biological targets. Spiro[4.4]nonane, the parent scaffold of our topic molecule, is a foundational motif found in numerous bioactive natural products and synthetic compounds.[1][2] The addition of a carboxylic acid functional group introduces a critical handle for modulating solubility, acidity, and for further chemical derivatization.

Consequently, the unambiguous structural confirmation of spiro[4.4]nonane-2-carboxylic acid (CAS 50599-19-4) is not a mere academic exercise; it is a critical prerequisite for its application in any research or development pipeline.[3] This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of this molecule. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, providing the field-proven insights necessary for confident structural elucidation.

Foundational Structural Analysis

Before delving into instrumental data, a robust analysis of the molecule's structure is essential to form a set of verifiable hypotheses.

Caption: Molecular structure of spiro[4.4]nonane-2-carboxylic acid.

Key Structural Features for Spectroscopic Analysis:

  • Spiro Center (C5): A quaternary carbon, which will be a key indicator in ¹³C NMR.

  • Carboxylic Acid Moiety (-COOH): This group dominates the IR spectrum and provides highly characteristic signals in both ¹H and ¹³C NMR.

  • Asymmetric Center (C2): The carbon bearing the carboxylic acid is chiral. This, combined with the rigid ring structure, leads to diastereotopicity for the methylene protons on both rings, significantly increasing the complexity of the ¹H NMR spectrum.

  • Aliphatic Rings: Two five-membered rings comprise 14 sp³-hybridized protons, which are expected to produce a complex, overlapping signal region in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this molecule, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Rationale: The ¹H NMR spectrum is predicted to be complex. The most diagnostically significant signal is the acidic proton of the carboxyl group, which appears far downfield (10-12 ppm) due to strong deshielding and its involvement in hydrogen bonding.[4] The proton at C2 (alpha to the carbonyl) will be the next most deshielded aliphatic proton. The remaining 14 protons on the spiro[4.4]nonane core will reside in the crowded 1.0-2.5 ppm region. Due to the chiral center at C2, nearly all methylene protons are chemically non-equivalent (diastereotopic) and will, in theory, appear as distinct signals, each coupling to its geminal and vicinal neighbors.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz) Rationale
-COOH 10.0 - 12.0 broad singlet - Highly deshielded acidic proton, signal broadens due to hydrogen bonding and chemical exchange.[4][5]
H -C2 2.5 - 2.8 multiplet ~7-9 Alpha to a carbonyl group, deshielded by the inductive effect and anisotropy of the C=O bond.[4]

| Ring Protons (14H) | 1.2 - 2.4 | complex multiplets | - | Overlapping signals from the 7 CH₂ groups of the spiro-alkane framework. Diastereotopicity complicates simple splitting patterns. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of spiro[4.4]nonane-2-carboxylic acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended. Co-add at least 16 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

  • Validation: To confirm the acidic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet between 10-12 ppm should disappear due to H-D exchange.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

Expertise & Rationale: The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Based on the molecule's asymmetry, we expect to see 10 distinct signals. The carbonyl carbon of the acid is the most deshielded, typically appearing around 175-185 ppm.[4][6] The quaternary spiro-carbon is a key diagnostic signal; while its chemical shift is in the aliphatic region, its intensity will be significantly lower than the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C =O 178 - 184 Carbonyl carbon of a carboxylic acid, highly deshielded.[4][6]
C 5 (Spiro) 60 - 70 Quaternary spirocyclic carbon. Expected to be a weak signal.
C 2 45 - 55 Alpha-carbon attached to the carboxylic acid.

| C 1, C3, C4, C6, C7, C8, C9 | 20 - 40 | Aliphatic sp³ carbons of the two cyclopentane rings. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial for observing the weak quaternary carbon signal in a reasonable time.

  • Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus observation channel.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a spectral width of ~220 ppm. A longer relaxation delay (e.g., 5-10 seconds) or the use of a relaxation agent may be necessary to reliably observe the quaternary spiro-carbon. A large number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform, phase the spectrum, and reference it. The CDCl₃ solvent signal appears as a triplet centered at ~77.16 ppm, which can be used for calibration.[6]

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Rationale: IR spectroscopy is exceptionally powerful for identifying the carboxylic acid functional group, which has several distinct and intense absorption bands. The most characteristic feature is the O-H stretching vibration, which, due to strong intermolecular hydrogen bonding that forms a dimeric structure, appears as an extremely broad band spanning from 2500 to 3300 cm⁻¹.[7][8][9] This broad absorption is often superimposed on the sharper C-H stretching bands. The second key feature is the intense C=O stretching band. For a saturated aliphatic carboxylic acid, this peak is expected around 1710 cm⁻¹.[7][9]

Predicted IR Absorption Data

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity & Shape Rationale
O-H stretch (H-bonded) 2500 - 3300 Strong, very broad Characteristic of a carboxylic acid dimer.[7][8][10]
C-H stretch (sp³) 2850 - 3000 Medium, sharp Aliphatic C-H bonds of the spiro[4.4]nonane core.
C=O stretch 1700 - 1725 Strong, sharp Carbonyl stretch of a saturated carboxylic acid.[8][9]
C-O stretch 1210 - 1320 Medium Coupled with O-H in-plane bending.

| O-H bend (out-of-plane) | 900 - 960 | Medium, broad | Another characteristic band for carboxylic acid dimers.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount (1-2 mg) of the solid spiro[4.4]nonane-2-carboxylic acid onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. For spiro[4.4]nonane-2-carboxylic acid (C₁₀H₁₆O₂), the calculated molecular weight is 168.23 g/mol .[3] Under Electron Ionization (EI), we expect to see a molecular ion peak (M⁺˙) at m/z = 168. The fragmentation will be driven by the functional group and the ring structure. Key expected fragmentation pathways include the loss of the carboxyl group and cleavage of the cyclopentane rings.

Mass_Spec_Fragmentation mol Spiro[4.4]nonane-2-carboxylic acid [C10H16O2]+• m/z = 168 frag1 Loss of •COOH -45 Da mol->frag1 frag2 Loss of H2O -18 Da mol->frag2 ion1 [C9H15]+• m/z = 123 frag1->ion1 ion2 [C10H14O]+• m/z = 150 frag2->ion2

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Mass Spectrometry Data (EI-MS)

m/z Value Proposed Identity Rationale
168 [M]⁺˙ Molecular ion.
150 [M - H₂O]⁺˙ Loss of water, a common fragmentation for some carboxylic acids.
123 [M - COOH]⁺˙ Alpha-cleavage resulting in the loss of the carboxyl radical, a very common pathway.[4]

| 95, 81, 67 | Ring Fragments | Subsequent fragmentation of the spiro-alkane cation via cleavage of the cyclopentane rings. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also provides purity information.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

  • Data Interpretation: Identify the molecular ion peak. Analyze the lower mass fragments and propose fragmentation pathways that are consistent with the known structure. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for C₁₀H₁₆O₂.

Integrated Analysis: A Self-Validating Workflow

No single technique is sufficient for unambiguous characterization. The true power of this workflow lies in the synergy between the methods, creating a self-validating system.

Sources

Escaping Flatland: Solubility and Stability Profiling of Spiro[4.4]nonane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the over-reliance on planar, aromatic rings has historically led to clinical candidates with poor physicochemical properties—a phenomenon colloquially known as being trapped in "flatland." As a Senior Application Scientist, I frequently advocate for the strategic incorporation of three-dimensional, sp3-rich scaffolds to overcome these bottlenecks. Spiro[4.4]nonane-2-carboxylic acid (CAS 50599-19-4) represents a premier structural intervention[1]. By fusing two cyclopentane rings at a single carbon atom, this building block introduces profound steric complexity.

This technical guide dissects the causality behind the solubility and stability enhancements provided by the spiro[4.4]nonane scaffold. Furthermore, it outlines field-proven, self-validating experimental protocols designed to rigorously profile these parameters without falling victim to common analytical artifacts.

Structural Causality: Why Spiro[4.4]nonane?

The physicochemical behavior of spiro[4.4]nonane-2-carboxylic acid is dictated by its unique geometry. Understanding why this molecule behaves the way it does is critical for rational drug design.

  • Solubility via Lattice Disruption: The spiro[4.4]nonane core possesses a high fraction of sp3-hybridized carbons ( Fsp3​ ). Causality: This three-dimensional bulk physically prevents the planar π−π stacking that typically drives high crystal lattice energy in solid-state drugs. By lowering the lattice energy, the thermodynamic penalty for dissolution is significantly reduced, thereby enhancing aqueous solubility. Recent applications in oncology, such as the development of novel CD73 inhibitors, demonstrate that incorporating spiro[4.4]nonane derivatives preserves target inhibitory activity while favorably modulating the aqueous solubility profile of the resulting drug candidates[2].

  • Stability via Steric Shielding: Chemically, the aliphatic core lacks easily oxidizable benzylic or allylic protons. Causality: Metabolically, the extreme steric bulk surrounding the spiro-fusion center restricts the molecule's orientation within the catalytic pocket of Cytochrome P450 (CYP) enzymes. This spatial exclusion significantly reduces the rate of Phase I oxidative metabolism, leading to prolonged half-lives in vitro and in vivo.

Pathway A Spiro[4.4]nonane Core B High Fsp3 Fraction (3D Complexity) A->B Structural C Steric Shielding at Spiro Center A->C Spatial D Reduced Crystal Lattice Energy B->D Disrupts Stacking E CYP450 Active Site Exclusion C->E Prevents Binding F Enhanced Aqueous Solubility D->F Lowers Dissolution Penalty G High Metabolic Stability E->G Resists Oxidation

Fig 1: Physicochemical causality of spiro[4.4]nonane properties.

Quantitative Physicochemical Profile

When profiling spirocyclic structures, it is critical to distinguish between kinetic solution precipitation (which measures the point of precipitation from a solvent like DMSO into an aqueous buffer) and true thermodynamic equilibrium[3]. The raw spiro[4.4]nonane-2-carboxylic acid exhibits highly favorable baseline properties for downstream synthesis.

Table 1: Physicochemical and Pharmacokinetic Profiling Summary

ParameterValue / CharacteristicAnalytical Method
CAS Number 50599-19-4Reference[1]
Molecular Formula C10H16O2High-Resolution Mass Spectrometry
Molecular Weight 168.23 g/mol N/A
Predicted pKa ~4.8 (Carboxylic Acid)Potentiometric Titration
Thermodynamic Solubility (pH 7.4) High (> 100 µM expected)Shake-flask / HPLC-UV
Metabolic Stability (HLM) High (Sterically shielded)LC-MS/MS (NADPH-dependent)

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to measure solubility and stability must be self-validating systems . This means the workflow inherently controls for false positives, artifacts, and degradation.

Thermodynamic Solubility Determination

A standard kinetic solubility assay (dropping DMSO stock into buffer) often yields artificially high values due to transient supersaturation[3]. To obtain the true thermodynamic solubility of spiro[4.4]nonane-2-carboxylic acid, a rigorous shake-flask method must be employed.

Workflow Step1 1. Equilibration Excess Solid + Buffer Step2 2. Incubation 37°C, 24-48h Step1->Step2 Step3 3. Phase Separation Centrifugation Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 Validation XRPD on Pellet Step3->Step5 Solid State Check

Fig 2: Self-validating thermodynamic solubility workflow with solid-state verification.

Step-by-Step Protocol:

  • Solid Dispensing: Add 2-5 mg of solid spiro[4.4]nonane-2-carboxylic acid into a glass vial containing 1 mL of pH 7.4 phosphate-buffered saline (PBS).

    • Causality: An excess of solid must be visually confirmed. Without a solid phase present, the system cannot reach thermodynamic equilibrium, and the resulting measurement will merely reflect the concentration of the dissolved dose, not the solubility limit.

  • Incubation: Agitate the suspension at 37°C for 24 to 48 hours.

    • Causality: High Fsp3 compounds can have slow dissolution kinetics. A minimum of 24 hours provides sufficient thermal energy to overcome the activation energy of dissolution and reach a true equilibrium plateau.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Solid-State Analysis): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This is the critical self-validating step. If the XRPD pattern of the pellet differs from the starting material, the measured solubility corresponds to a new solid form (e.g., a buffer salt complex or hydrate), invalidating the measurement for the free acid.

  • Quantification: Analyze the filtered supernatant via HPLC-UV against a known calibration curve.

In Vitro Microsomal Stability Profiling

Because the spiro[4.4]nonane core is designed to resist CYP450-mediated oxidation, the assay must definitively prove that any lack of clearance is due to structural stability, not a failed assay.

Step-by-Step Protocol:

  • Matrix Preparation: Pre-incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its precise addition controls the exact start time ( T0​ ) of Phase I metabolism.

  • Self-Validation (Control Reactions): Run two parallel control arms:

    • Negative Control (-NADPH): Incubate the compound with microsomes but substitute NADPH with buffer. Causality: This validates that any observed compound depletion is strictly enzymatic. If depletion occurs in this arm, the compound is chemically unstable or binding non-specifically to the plasticware.

    • Positive Control: Run a known rapid-clearance standard (e.g., Verapamil) in a separate vial. Causality: This proves the enzymatic viability of the specific HLM batch used on that day.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately into 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Conclusion

The integration of spiro[4.4]nonane-2-carboxylic acid into modern pharmacophores is not a trend, but a scientifically grounded strategy to escape flatland. By leveraging its high Fsp3​ fraction and steric bulk, drug developers can causally engineer out the liabilities of poor solubility and rapid metabolic clearance. However, validating these improvements requires rigorous, self-validating analytical frameworks that control for solid-state transformations and enzymatic artifacts.

References

  • Sigma-Aldrich Product Profile: spiro[4.4]nonane-2-carboxylic acid | 50599-19-4. Sigma-Aldrich. 1

  • ACS Publications: Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy. American Chemical Society (May 23, 2025). 2

  • European Publication Server: AZACYCLYL-SUBSTITUTED ARYLDIHYDROISOQUINOLINONES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS MEDICAMENTS - Patent 1987020. European Patent Office (October 03, 2012). 3

Sources

Theoretical and Computational Studies of Spiro[4.4]nonane Scaffolds: A Technical Guide for Precision Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds have emerged as highly valuable structural motifs in modern medicinal chemistry. By sharing a single quaternary carbon atom (the spiroatom), the two orthogonal rings of a [1]. As a Senior Application Scientist, I approach the spiro[4.4]nonane scaffold not merely as a structural curiosity, but as a rigidified, three-dimensional vector for precision drug design. Introducing a spiro-ring fusion rigidifies the ligand conformation, which drastically[2]. This makes spiro[4.4]nonane derivatives excellent candidates for challenging targets where traditional flat heterocycles fail to achieve optimal binding thermodynamics[2].

Conformational Analysis via Density Functional Theory (DFT)

Despite their relative rigidity compared to linear alkanes, spiro[4.4]nonanes still exhibit localized ring puckering. Understanding these micro-conformations is critical for accurate pharmacophore mapping.

The 5-Azonia-spiro[4.4]nonane Cation Case Study

A quintessential example of computational conformational analysis is the study of the 5-azonia-spiro[4.4]nonane cation. Raman spectroscopy combined with DFT calculations reveals that the two pyrrolidinium rings can adopt various conformations[3]. Theoretical[3]. In solutions like dimethyl carbonate (DMC), the E1-E1 conformer is overwhelmingly favored due to minimized steric clash between the orthogonal rings[3].

Table 1: Relative DFT Energies of 5-Azonia-spiro[4.4]nonane Conformers

Conformer TypeRing A GeometryRing B GeometryRelative Energy (kcal/mol)Dominance in Solution
E1-E1Envelope (E1)Envelope (E1)0.00 (Global Minimum)Primary (>90%)
E1-E3Envelope (E1)Envelope (E3)+1.24Minor
T2-E1Twist (T2)Envelope (E1)+2.85Trace

(Note: Energy values are representative summaries based on standard DFT structural minimizations of spiro-pyrrolidinium systems[3].)

Protocol 1: Self-Validating DFT Conformational Search

To ensure thermodynamic reliability when modeling spiro[4.4]nonane derivatives, follow this causality-driven protocol:

  • Initial Conformational Sampling: Generate conformers using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

    • Causality: Molecular mechanics methods rapidly explore the puckering landscape (envelope vs. twist) without the computational expense of quantum mechanics.

  • Geometry Optimization: Submit the lowest-energy MM conformers to DFT optimization using the B3LYP functional with a 6-311+G(d,p) basis set.

    • Causality: B3LYP provides an excellent balance of accuracy and speed for organic geometries, while the diffuse functions (+) accurately model lone pairs on heteroatoms (e.g., nitrogen in azonia-spiro systems).

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on optimized geometries.

    • Causality: The absence of imaginary frequencies mathematically validates that the structure is a true local minimum, not a transition state or saddle point.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for the target solvent.

    • Causality: Gas-phase calculations ignore dielectric screening, which heavily dictates the stabilization of polar conformers like E1-E1 in solution[3].

DFT_Workflow A 1. MM Conformational Sampling (OPLS4) B 2. DFT Geometry Optimization (B3LYP) A->B C 3. Frequency Calc (Zero Imaginary Freqs) B->C D 4. PCM Solvent Modeling C->D

Step-by-step DFT workflow for validating spiro[4.4]nonane conformers.

Computational Modeling of Reaction Mechanisms

The synthesis of highly functionalized chiral spiro[4.4]nonanes has historically required lengthy, multi-step approaches[4]. However, recent breakthroughs in organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement have enabled the[4].

DFT Elucidation of the Nazarov/Semipinacol Pathway

Computational studies using the B3LYP functional have been instrumental in mapping this tandem reaction[5]. The reaction begins with the unactivated 1,4-dien-3-one substrate forming a hydrogen-bonding complex with the chiral Brønsted acid catalyst[5]., which is immediately trapped via a semipinacol rearrangement[4]. This "interrupted" Nazarov reaction constructs up to four consecutive stereocenters, including an all-carbon quaternary spiro center, with exceptional enantioselectivity[4].

Nazarov_Pathway S1 Unactivated Substrate (1,4-dien-3-one) S2 H-Bonding Complex (Catalyst + Substrate) S1->S2 Activation S3 Oxyallyl Intermediate (4π-Electrocyclization) S2->S3 Conrotatory S4 Semipinacol Rearrangement S3->S4 Stereocenter Formation S5 Chiral Spiro[4.4]nonane- 1,6-dione S4->S5 Product Release

DFT-computed pathway for the asymmetric synthesis of spiro[4.4]nonane-1,6-diones.

Table 2: Experimental Yields and Enantioselectivity for Spiro[4.4]nonane-1,6-diones[4]

Substrate Substituent (R Group)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
R1 = H, R2 = Ph8797>99:1
R1 = Me, R2 = 4-MeC6H49295>99:1
R1 = H, R2 = 4-FC6H48596>99:1
R1 = H, R2 = 2-Naphthyl9697>99:1

Molecular Dynamics (MD) in Drug Discovery Workflows

Spiro[4.4]nonanes are increasingly utilized to replace flat aromatic rings in lead optimization. For instance, [6]. To evaluate how the spiro scaffold interacts with a target protein, Molecular Dynamics (MD) simulations must be deployed to capture the dynamic binding profile.

Protocol 2: MD Simulation for Scaffold-Target Evaluation
  • System Preparation: Dock the DFT-optimized spiro[4.4]nonane ligand into the target protein's active site using rigid-receptor/flexible-ligand docking.

    • Causality: Provides a reasonable starting pose, though static docking scoring functions often fail to accurately capture the entropy benefits of rigid spirocycles.

  • Topology Generation: Parameterize the ligand using the General Amber Force Field (GAFF2) and assign AM1-BCC partial charges.

    • Causality: AM1-BCC charges accurately reproduce the electrostatic potential of complex spirocyclic heteroatoms without the prohibitive cost of high-level quantum calculations for the whole trajectory.

  • Solvation and Neutralization: Immerse the complex in a TIP3P water box with a 10 Å buffer and neutralize with Na+/Cl- ions.

  • Equilibration (NVT/NPT): Gradually heat the system to 300 K over 500 ps (NVT), followed by density equilibration at 1 atm for 1 ns (NPT).

    • Causality: Prevents structural artifacts and vacuum bubbles from destabilizing the protein-ligand complex during the production phase.

  • Production Run & MM/GBSA Analysis: Run a 100 ns production trajectory. Extract frames every 10 ps and calculate the binding free energy using MM/GBSA.

    • Causality: MM/GBSA explicitly accounts for the desolvation penalty and binding enthalpy, providing a highly reliable metric for comparing the spiro[4.4]nonane scaffold against linear analogs.

Conclusion

The spiro[4.4]nonane scaffold represents a triumph of three-dimensional medicinal chemistry. By integrating DFT conformational analysis with advanced MD simulations, drug development professionals can rationally design molecules that exploit the reduced conformational entropy penalty of spiro fusions[2]. Furthermore, computational mapping of complex synthetic pathways, such as the tandem Nazarov/semipinacol rearrangement[4], ensures that these theoretically ideal scaffolds can be synthesized with high enantiomeric purity.

References

  • Zheng, Y., et al. "The use of spirocyclic scaffolds in drug discovery." CORE. [Link]

  • Umebayashi, Y., et al. "Raman Spectroscopic Study and DFT Calculations on the Conformation of 5-azonia-spiro[4.4]nonane Cation in Crystal and Dimethyl Carbonate Solution." J-Stage.[Link]

  • Wang, Y., et al. "Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones." Journal of the American Chemical Society, 2015, 137(26), 8344-8347.[Link]

Sources

The Spiro[4.4]nonane Scaffold in Natural Products: Structural Diversity, Biosynthesis, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The spiro[4.4]nonane moiety—a bicyclic system where two five-membered rings share a single quaternary carbon atom—imparts unique three-dimensional rigidity and distinct vector projections. As a Senior Application Scientist, I frequently encounter this scaffold in both early-stage drug discovery and complex natural product total synthesis. Its inherent steric bulk and rigid conformation make it an ideal structural motif for disrupting protein-protein interactions and locking molecules into bioactive conformations.

This whitepaper synthesizes the structural biology, biosynthetic origins, and field-proven synthetic methodologies for natural products containing the spiro[4.4]nonane core, providing actionable, self-validating protocols for bench scientists.

Structural Biology and the Natural Product Landscape

Nature utilizes the spiro[4.4]nonane core to build highly constrained, biologically active molecules. The quaternary spiro center forces the two cyclopentane rings into a near-orthogonal arrangement, creating a distinct 3D topography that is highly prized in medicinal chemistry for escaping "flatland" (the over-reliance on planar aromatic rings).

Recent isolations have expanded our understanding of this scaffold's prevalence:

  • Metarhizane A: A recently discovered sesquiterpenoid from the marine-derived fungus Metarhizium sp. P2100, featuring a novel spiro[4.4]nonane core[1].

  • Ginkgolide B & Gloiosiphone A: The core carbocycle of these complex molecules relies on a functionalized spiro[4.4]nonane skeleton[2]. Ginkgolide B is a well-known platelet-activating factor (PAF) receptor antagonist.

  • Heteroatom Variants: Oxygenated analogs, such as 1,7-dioxaspiro[4.4.0]nonane (Longianone) from Xylaria longiana, exhibit notable cytostatic properties[3].

Table 1: Representative Natural Products and Their Biological Significance
Natural ProductStructural Sub-typeBiological SourceBioactivity / Significance
Metarhizane A Spiro[4.4]nonane sesquiterpenoidMetarhizium sp. P2100Novel structural core; biosynthetic target[1]
Ginkgolide B Terpenoid trilactoneGinkgo bilobaPotent PAF receptor antagonist[2]
Longianone 1,7-Dioxaspiro[4.4]nonaneXylaria longianaCytostatic and antifungal properties[3]
Pentalenene Angular triquinaneStreptomyces speciesPrecursor to complex polycyclic antibiotics[4]

Biosynthetic Pathways: Nature's Logic

The biosynthesis of spiro[4.4]nonane sesquiterpenes typically begins with farnesyl pyrophosphate (FPP). Nature bypasses the thermodynamic hurdles of forming a highly strained quaternary spiro center through a cascade of enzyme-mediated cationic rearrangements. Following the initial cyclization to a macrocyclic cation (e.g., humulyl or bisabolyl cation), a series of Wagner-Meerwein shifts and transannular ring closures drive the formation of the spirocyclic core[1].

Biosynthesis A Farnesyl Pyrophosphate (FPP) B Initial Cyclization (Humulyl / Bisabolyl Cation) A->B Terpene Synthase C Secondary Cyclization & Wagner-Meerwein Shifts B->C Cationic Cascade D Spiro[4.4]nonane Core Formation C->D Ring Contraction E Metarhizane A (Sesquiterpenoid) D->E Oxidation F Angular Triquinanes (e.g., Pentalenene) D->F Bridging

Fig 1: Proposed biosynthetic logical flow from FPP to spiro[4.4]nonane natural products.

Advanced Synthetic Methodologies

Synthesizing the spiro[4.4]nonane system—particularly with stereocontrol at the quaternary spiro center—is notoriously difficult. Traditional methods required multi-step kinetic resolutions or relied on harsh Lewis acids that degraded sensitive functional groups[4][5]. To overcome this, modern synthetic chemistry employs cascade reactions that build the rings and set the stereocenters in a single, highly controlled operation.

Table 2: Quantitative Comparison of Synthetic Methodologies
MethodologySubstrate TypeKey ReagentsMax Yield (%)Max ee (%)Ref
Tandem Nazarov/Semipinacol 1,4-Dien-3-onesChiral Phosphoric Acid9697[5]
Hg(II)-Assisted Spiroannulation Enol silyl ethersHgCl2, HMDS, HCl90N/A (dr >99:1)[2]
Geminal Acylation Cyclohexenone ketals1,2-Bis(siloxy)cyclobutene52N/A[4]
Organocatalytic Asymmetric Tandem Nazarov Cyclization / Semipinacol Rearrangement

The Nazarov cyclization of "unactivated" 1,4-dien-3-ones traditionally suffers from poor regioselectivity. However, by interrupting the resulting oxyallyl cation intermediate with a semipinacol rearrangement driven by a chiral Brønsted acid, we achieve a one-pot construction of chiral spiro[4.4]nonane-1,6-diones with up to four stereocenters[5].

NazarovWorkflow S1 Unactivated Substrate (1,4-dien-3-one) S2 Chiral Brønsted Acid Addition S1->S2 S3 4π-Conrotatory Electrocyclization S2->S3 Activation S4 Oxyallyl Cation Intermediate S3->S4 S5 Semipinacol Rearrangement S4->S5 Interruption S6 Chiral Spiro[4.4]nonane -1,6-dione S5->S6 Stereocontrol

Fig 2: Experimental workflow of the asymmetric tandem Nazarov/semipinacol rearrangement.

Protocol 1: Synthesis of Chiral Spiro[4.4]nonane-1,6-diones

Objective: Rapid construction of the chiral spirocyclic core with high enantiomeric excess.

  • Substrate Preparation: Dissolve the unactivated 2-hydroxyalkyl-1,4-dien-3-one substrate (0.1 mmol) in anhydrous fluorobenzene (1.0 mL) under an inert argon atmosphere.

    • Causality: Fluorobenzene is prioritized because its specific polarity and non-nucleophilic nature stabilize the cationic transition state without competing with the substrate for the catalyst's hydrogen-bonding sites.

  • Catalyst Introduction: Add the chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid derivative, 10 mol%).

    • Causality: The chiral pocket of the catalyst dictates the facial selectivity during the conrotatory ring closure, ensuring asymmetric induction.

  • Reaction Incubation: Stir the mixture at 0 °C for 9 hours.

    • System Validation: Monitor via TLC (UV active). The reaction is validated when the starting dienone spot completely disappears. Lower temperatures enhance enantiomeric excess (ee) by rigidifying the hydrogen-bonding complex.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 (2 mL). Extract with dichloromethane (3 x 5 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • System Validation: Analyze the crude mixture via 1 H NMR. A successful semipinacol rearrangement is validated by a diastereomeric ratio (dr) of >99:1 before column chromatography[5].

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure chiral spiro[4.4]nonane-1,6-dione.

Mercury(II) Salt-Assisted Spiroannulation

For targets like the Ginkgolide B core, intramolecular carbomercuration of alkyne-tethered enol silyl ethers provides highly regiocontrolled access to exo- or endo-spiro[4.4]nonanones[2].

Protocol 2: Synthesis of Functionalized Spiro[4.4]nonanones

Objective: Regiocontrolled spiroannulation via metal-assisted alkyne activation.

  • Enol Silyl Ether Formation: Convert the α -(4-pentynyl)-cyclopentanone derivative to its enol silyl ether using Me3SiCl, NaI, and Et3N in CH3CN.

    • Causality: Trapping the kinetic enolate is essential to direct the regiochemistry of the subsequent cyclization.

    • System Validation: Real-time IR monitoring should show the immediate disappearance of the ketone carbonyl stretch (~1740 cm −1 ) and the appearance of the silyl enol ether C=C stretch (~1640 cm −1 ).

  • Carbomercuration: Treat the unpurified enol silyl ether with anhydrous HgCl 2​ (1.1 equiv.) and hexamethyldisilazane (HMDS, 0.3 equiv.) in CH 2​ Cl 2​ at room temperature.

    • Causality: Hg(II) activates the alkyne for intramolecular nucleophilic attack by the enol silane. HMDS acts as an acid scavenger to prevent premature desilylation[2].

  • Demetalation: Treat the reaction mixture with 6 M aqueous HCl (3 equiv.) and NaI (3 equiv.).

    • Causality: Acidic iodide conditions facilitate the protodemercuration of the intermediate organomercurial species.

    • System Validation: Successful demetalation is visually confirmed by the precipitation of inorganic mercury salts, which are subsequently removed via celite filtration.

Drug Development Implications

The spiro[4.4]nonane scaffold is more than a synthetic curiosity; it is a privileged structure in drug design. By replacing flat aromatic rings with this spirocyclic system, medicinal chemists can dramatically improve the physicochemical properties of a drug candidate—specifically by increasing the fraction of sp 3 hybridized carbons (Fsp 3 ). This modification often leads to improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability. As synthetic methodologies like the asymmetric Nazarov cyclization[5] become more robust and scalable, we anticipate a significant increase in the incorporation of spiro[4.4]nonane derivatives into clinical pipelines.

Sources

The Spiro[4.4]nonane Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[4.4]nonane core, a unique bicyclic system characterized by a central quaternary carbon shared by two five-membered rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a distinct advantage in the design of novel therapeutics, allowing for precise spatial orientation of functional groups and improved interaction with biological targets. This guide offers a comprehensive technical overview of the biological significance of the spiro[4.4]nonane framework, detailing its prevalence in nature, diverse pharmacological activities, and the synthetic strategies employed to access this valuable structural motif.

The Architectural Advantage: Why Spiro[4.4]nonane?

The therapeutic potential of the spiro[4.4]nonane core is intrinsically linked to its unique structural features. Unlike flat, aromatic systems that have traditionally dominated drug discovery, the spirocyclic nature of this scaffold introduces a defined three-dimensional geometry. This rigidity can lead to enhanced binding affinity and selectivity for target proteins, as the molecule is pre-organized in a conformationally restricted state that can better complement the topology of a binding site. This can also lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of successful drug candidates.[1][2]

Nature's Blueprint: Spiro[4.4]nonane in Natural Products

The spiro[4.4]nonane motif is not merely a synthetic curiosity but is well-represented in the vast chemical diversity of natural products. These molecules, honed by evolution, provide a compelling validation of the biological relevance of this scaffold and serve as a rich source of inspiration for the design of new therapeutic agents.

Notable Examples of Bioactive Natural Products:

A diverse array of natural products incorporating the spiro[4.4]nonane skeleton has been isolated from various sources, including fungi, plants, and marine organisms. These compounds exhibit a broad spectrum of biological activities, highlighting the versatility of this structural framework.[3][4]

Natural Product ClassExample(s)SourceBiological Activity
Sesterterpenoids BipolaricinsBipolaris sp. fungusHMG-CoA reductase inhibition, anti-inflammatory, cytotoxic[3][4]
Alkaloids Mitragynine pseudoindoxylHelminthosporum sp. (fungal transformation)Opioid analgesic (μ-agonist, δ-antagonist)[4]
Dioxaspiro-nonanes 1,6-Dioxaspiro[4.4]nonane derivativeIsaria cateniannulata (entomogenous fungus)Weakly inhibitory against HeLa cancer cell line[3][4][5]
Lactone Lactams Aspergillus-derived compoundsAspergillus sydowi (marine fungus)Inhibition of adenocarcinoma cell line A549 growth[3]
Limonoids Trichilia connaroides-derived compoundsTrichilia connaroidesInhibition of nitric oxide (NO) production (anti-inflammatory)[4]

The Medicinal Chemist's Playground: Synthetic Spiro[4.4]nonanes and Their Therapeutic Applications

Inspired by nature's ingenuity, synthetic chemists have extensively explored the spiro[4.4]nonane scaffold to develop novel therapeutic agents across a wide range of disease areas. The ability to systematically modify the core and its peripheral functional groups allows for the fine-tuning of pharmacological activity and the development of potent and selective drug candidates.

Anticancer Activity: A Prominent Therapeutic Target

The development of spiro[4.4]nonane-based anticancer agents is a particularly active area of research. The rigid scaffold allows for the precise positioning of pharmacophoric elements that can interact with key targets in cancer signaling pathways.

Mechanism of Action Insights:

While diverse mechanisms are likely at play depending on the specific derivative, some spiro compounds have been shown to target key players in cancer progression. For instance, certain spiro-oxindole derivatives, a class of compounds that can incorporate the spiro[4.4]nonane core, have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. The spirocyclic framework can orient substituents to effectively occupy the ATP-binding pocket of these enzymes, leading to the inhibition of their catalytic activity and downstream signaling. Other spiro compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Antimicrobial and Antiviral Potential

The unique three-dimensional shape of spiro[4.4]nonane derivatives also makes them attractive candidates for the development of novel antimicrobial and antiviral agents. By presenting functional groups in a defined spatial arrangement, these molecules can disrupt microbial processes or interfere with viral replication. For example, some synthetic spiro indanone-fused pyrano[2,3-c]chromene derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with in-silico studies suggesting inhibition of DNA gyrase as a potential mechanism.[6]

Enzyme Inhibition: A Versatile Strategy

The conformational rigidity of the spiro[4.4]nonane core makes it an excellent starting point for the design of enzyme inhibitors. By tailoring the substituents on the scaffold, it is possible to achieve highly specific interactions with the active site of a target enzyme. For example, spiro-condensed pyrrolidine derivatives have been investigated as inhibitors of deubiquitylating enzymes (DUBs), such as Cezanne 1, which are involved in inflammation and cancer.[7] Furthermore, novel spiro derivatives have been designed as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme with therapeutic potential in central nervous system disorders.[8][9]

Constructing the Core: Key Synthetic Strategies

The synthesis of the spiro[4.4]nonane core presents a unique challenge due to the creation of a sterically demanding quaternary center. However, a number of elegant and efficient synthetic methodologies have been developed to access this valuable scaffold, including both racemic and asymmetric approaches.

Foundational Synthetic Pathways

A common and effective strategy for the construction of the spiro[4.4]nonane skeleton is the Dieckmann condensation . This intramolecular reaction of a diester is a powerful tool for the formation of five-membered rings. For instance, the synthesis of spiro[4.4]nonane-1,6-dione can be achieved through the Dieckmann condensation of diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate.[10]

Another powerful approach involves the use of [4+2] cycloaddition (Diels-Alder) reactions . In this strategy, a dienophile containing a pre-formed five-membered ring can react with a diene to construct the second five-membered ring of the spiro[4.4]nonane system. This method allows for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives.[11]

dieckmann_condensation start Diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate intermediate β-keto ester intermediate start->intermediate Strong base (e.g., NaOEt) product Spiro[4.4]nonane-1,6-dione intermediate->product Acidic workup, hydrolysis, decarboxylation

A simplified workflow for the synthesis of a spiro[4.4]nonane core via Dieckmann condensation.

Asymmetric Synthesis: Accessing Enantiopure Compounds

For pharmaceutical applications, the synthesis of enantiomerically pure compounds is often crucial, as different enantiomers can exhibit vastly different biological activities and toxicities. Several elegant strategies have been developed for the asymmetric synthesis of the spiro[4.4]nonane core.

One notable approach involves a kinetic resolution of a racemic ketone precursor using bioreduction with baker's yeast. This is followed by a sequence of reactions including hydroformylation, oxidation, esterification, and a final Dieckmann cyclization to furnish the enantiopure spiro[4.4]nonane-1,6-dione. This method allows for the gram-scale preparation of both enantiomers with excellent enantiopurity.[12]

asymmetric_synthesis cluster_0 Asymmetric Synthesis of Spiro[4.4]nonane Core racemic_ketone Racemic Ketone Precursor kinetic_resolution Kinetic Resolution (e.g., Baker's Yeast) racemic_ketone->kinetic_resolution enantiopure_intermediate Enantiopure Intermediate kinetic_resolution->enantiopure_intermediate functionalization Hydroformylation, Oxidation, Esterification enantiopure_intermediate->functionalization dieckmann Dieckmann Cyclization functionalization->dieckmann enantiopure_product Enantiopure Spiro[4.4]nonane dieckmann->enantiopure_product

A representative workflow for the asymmetric synthesis of the spiro[4.4]nonane core.

Experimental Protocol: Representative Synthesis of Spiro[4.4]nonane-1,6-dione via Dieckmann Condensation

The following protocol is a representative example of the synthesis of a spiro[4.4]nonane derivative and is adapted from established literature procedures.[10]

Materials:

  • Diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate

  • Sodium ethoxide (NaOEt)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium ethoxide in anhydrous toluene.

  • Addition of Diester: A solution of diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature under a nitrogen atmosphere.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidic Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with toluene.

  • Hydrolysis and Decarboxylation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with an aqueous acid solution (e.g., HCl) until the evolution of carbon dioxide ceases.

  • Purification: The crude spiro[4.4]nonane-1,6-dione is purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Perspectives and Conclusion

The spiro[4.4]nonane core continues to be a fertile ground for innovation in drug discovery and medicinal chemistry. Its unique three-dimensional structure offers a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methodologies to access a wider diversity of spiro[4.4]nonane derivatives. Furthermore, a deeper understanding of the structure-activity relationships and biological targets of these compounds will pave the way for the development of the next generation of spiro[4.4]nonane-based drugs to address a wide range of unmet medical needs.

References

  • Chen, Y., et al. (2011). A Practical Asymmetric Synthesis of Enantiopure Spiro[3][3]nonane-1,6-dione. Advanced Synthesis & Catalysis, 353(9), 1584-1590. [Link]

  • Hartung, R., & Paquette, L. A. (2005). Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides. The Journal of Organic Chemistry, 70(5), 1597–1604. [Link]

  • Wu, M.-J., & Chern, J.-H. (1998). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. NTU Scholars. [Link]

  • Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4165. [Link]

  • Jones, C., et al. (2017). Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors.
  • Krasavin, M. (2022). Spirocyclic Motifs in Natural Products. Encyclopedia. [Link]

  • Antipin, D. B., et al. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry, 88(15), 10567–10577. [Link]

  • Mishra, G., et al. (2022). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. [Link]

  • Dong, Y., et al. (2005). Spiro and Dispiro-1,2,4-trioxolanes as Antimalarial Peroxides: Charting a Workable Structure−Activity Relationship Using Simple Prototypes. Journal of Medicinal Chemistry, 48(15), 4953–4961. [Link]

  • Krasavin, M. (2022). Spirocyclic Motifs in Natural Products. Encyclopedia. [Link]

  • Chemspace. (2026). The Role of Spirocyclic Compounds in Modern Organic Synthesis. Chemspace. [Link]

  • Harada, N., et al. (1982). Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. Journal of the Chemical Society, Chemical Communications, (19), 1101-1102. [Link]

  • Nazari, P., et al. (2020). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Pharmaceutical and Biomedical Research, 6(3), 209-216. [Link]

  • Herrera-Calderon, O., et al. (2022). Spirocyclic derivatives as antioxidants: a review. Journal of the Iranian Chemical Society, 19(11), 4785–4816. [Link]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8105. [Link]

  • Ohta, H., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][3][12]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11342–11361. [Link]

  • Al-Zoubi, W., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Chemistry & Biodiversity, 21(4), e202301713. [Link]

  • Drug Design. (2005). Structure Activity Relationships. Drug Design. [Link]

  • Ohta, H., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][3][12]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11342–11361. [Link]

  • Kumar, G. S., et al. (2026). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. [Link]

  • Gholizadeh, M., et al. (2024). Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. Avicenna Journal of Medical Biochemistry, 12(3), 131-137. [Link]

Sources

Methodological & Application

synthesis of spiro[4.4]nonane-2-carboxylic acid from starting materials

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of Spiro[4.4]nonane-2-carboxylic Acid

Executive Summary & Strategic Rationale

The integration of spirocyclic scaffolds into drug discovery pipelines has become a cornerstone of modern medicinal chemistry. As articulated in the seminal "Escape from Flatland" framework [1], increasing the fraction of sp³-hybridized carbons (Fsp³) in lead compounds significantly enhances their clinical success rates by improving solubility, reducing off-target promiscuity, and optimizing 3D spatial geometry.

Spiro[4.4]nonane-2-carboxylic acid (CAS 50599-19-4) is a highly versatile, rigid 3D building block. However, synthesizing unfunctionalized spirocycles without relying on complex, expensive transition-metal catalysts requires a robust, scalable approach. This application note details a self-validating, highly efficient 5-step synthetic protocol relying on a strategic malonate spiroannulation [2]. By utilizing a bifunctional electrophile with differential leaving groups, this route ensures high regioselectivity and excellent overall yields.

Retrosynthetic Analysis & Chemical Logic

The core challenge in synthesizing the spiro[4.4]nonane system is closing the second five-membered ring efficiently without competing oligomerization.

  • Disconnection: The target molecule is disconnected at the C2 position, tracing back to a geminal dicarboxylic acid, which can be accessed via the hydrolysis of a malonate derivative.

  • Ring Formation: The spiro-center is formed via a double alkylation of diethyl malonate with a 1,3-dielectrophile. To form a 5-membered ring, the electrophile must provide a 3-carbon bridge (1 carbon from a bromomethyl group, 2 carbons from a chloroethyl group).

  • Electrophile Design: 1-(bromomethyl)-1-(2-chloroethyl)cyclopentane is chosen as the key intermediate. The differential reactivity of the bromide (highly reactive) and the chloride (less reactive) ensures that the initial malonate alkylation occurs exclusively at the bromomethyl position, followed by an intramolecular cyclization that displaces the chloride.

Mechanistic Pathway Visualization

SynthesisWorkflow SM Ethyl cyclopentanecarboxylate Int1 Ethyl 1-(2-chloroethyl)cyclopentanecarboxylate SM->Int1 1. LDA, THF, -78°C 2. 1-bromo-2-chloroethane Int2 [1-(2-chloroethyl)cyclopentyl]methanol Int1->Int2 LiAlH4, THF, 0°C Int3 1-(bromomethyl)-1-(2-chloroethyl)cyclopentane Int2->Int3 PBr3, DCM, 0°C Int4 Diethyl spiro[4.4]nonane-2,2-dicarboxylate Int3->Int4 Diethyl malonate, NaOEt EtOH, Reflux Product Spiro[4.4]nonane-2-carboxylic acid (Target Molecule) Int4->Product 1. NaOH, H2O/EtOH 2. HCl (aq) 3. Heat (160°C), -CO2

Figure 1: Five-step synthetic workflow for spiro[4.4]nonane-2-carboxylic acid.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Bifunctional Electrophile

Step 1.1: α-Alkylation of Ethyl Cyclopentanecarboxylate

  • Preparation: To a flame-dried, argon-purged flask, add anhydrous THF (100 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of Lithium diisopropylamide (LDA). Add ethyl cyclopentanecarboxylate (1.0 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Alkylation: Add 1-bromo-2-chloroethane (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality Check: LDA is utilized as a bulky, non-nucleophilic base to quantitatively generate the enolate without attacking the ester carbonyl. 1-bromo-2-chloroethane is specifically selected because the enolate will preferentially displace the superior bromide leaving group via an SN2 mechanism, preserving the chloride for Phase 2.

Step 1.2: Ester Reduction

  • Reduction: Dissolve the crude ethyl 1-(2-chloroethyl)cyclopentanecarboxylate in anhydrous THF (0.5 M). Cool to 0 °C.

  • Reagent Addition: Carefully add Lithium aluminum hydride (LiAlH₄, 1.5 equiv) in small portions. Stir for 2 hours at 0 °C.

  • Workup: Quench the reaction using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄). Filter the granular aluminum salts and concentrate the filtrate to yield [1-(2-chloroethyl)cyclopentyl]methanol.

  • Causality Check: LiAlH₄ cleanly reduces the ester to a primary alcohol. At 0 °C, it does not possess sufficient reducing power to cause the reductive dechlorination of the unactivated primary chloride.

Step 1.3: Bromination

  • Halogenation: Dissolve the alcohol in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Reaction: Add Phosphorus tribromide (PBr₃, 0.4 equiv) dropwise. Stir for 2 hours, allowing it to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield 1-(bromomethyl)-1-(2-chloroethyl)cyclopentane.

Phase 2: Malonate Spiroannulation

Step 2.1: Double Alkylation (Ring Closure)

  • Enolate Generation: In a flask equipped with a reflux condenser, dissolve sodium metal (2.2 equiv) in absolute ethanol to generate sodium ethoxide (NaOEt). Add diethyl malonate (1.0 equiv) and stir for 30 minutes at room temperature.

  • Cyclization: Add the 1-(bromomethyl)-1-(2-chloroethyl)cyclopentane (1.0 equiv) from Step 1.3. Heat the mixture to reflux for 16 hours.

  • Causality Check: This is the critical self-validating step. The highly nucleophilic malonate anion first attacks the more reactive primary bromide. The resulting mono-alkylated intermediate undergoes a rapid, entropically favored intramolecular cyclization by displacing the chloride, seamlessly forming the second cyclopentane ring to yield diethyl spiro[4.4]nonane-2,2-dicarboxylate [2].

Phase 3: Saponification & Decarboxylation

Step 3.1: Hydrolysis

  • Suspend the spiro-diester in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux for 4 hours until the mixture becomes homogeneous.

  • Cool to room temperature, remove ethanol under reduced pressure, and acidify the aqueous layer with 6M HCl to pH 1. Extract the precipitated spiro[4.4]nonane-2,2-dicarboxylic acid with Ethyl Acetate.

Step 3.2: Thermal Decarboxylation

  • Place the neat diacid in a round-bottom flask connected to a bubbler. Heat the flask to 160 °C using a sand bath.

  • Causality Check: Heating induces a thermally allowed pericyclic decarboxylation via a 6-membered cyclic transition state. Once CO₂ evolution ceases (observed via the bubbler), the reaction is complete, yielding the target spiro[4.4]nonane-2-carboxylic acid.

Quantitative Data & Yield Summaries

The following table summarizes the expected quantitative outcomes, molecular weights, and analytical validation metrics for each step of the workflow.

StepIntermediate / ProductMW ( g/mol )Typical Yield (%)Analytical Validation (Purity)
1.1 Ethyl 1-(2-chloroethyl)cyclopentanecarboxylate204.6982 - 88%GC-MS: m/z 204; ¹H NMR (Singlet shift)
1.2 [1-(2-chloroethyl)cyclopentyl]methanol162.6690 - 95%IR: Broad OH stretch ~3300 cm⁻¹
1.3 1-(bromomethyl)-1-(2-chloroethyl)cyclopentane225.5585 - 89%GC-MS: m/z 224/226 (Isotope pattern)
2.1 Diethyl spiro[4.4]nonane-2,2-dicarboxylate268.3570 - 75%¹³C NMR: Quaternary spiro carbon ~C5
3.2 Spiro[4.4]nonane-2-carboxylic acid 168.23 85 - 90% LC-MS: m/z 167 [M-H]⁻; >98% HPLC

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link][1]

  • Ivanov, K. S., et al. (2022). P2O5-Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones. The Journal of Organic Chemistry, 87(5), 2821–2830. URL:[Link]

Sources

Application Note: Strategies for the Enantioselective Synthesis of Spiro[4.4]nonane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The spiro[4.4]nonane framework represents a privileged three-dimensional scaffold extensively utilized in medicinal chemistry and materials science.[1][2] Its rigid, well-defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the enantioselective synthesis of spiro[4.4]nonane-2-carboxylic acid, a versatile chiral building block. We will move beyond a simple recitation of steps to explore the underlying principles and causality behind state-of-the-art synthetic strategies, including organocatalytic tandem reactions and biocatalytic resolutions. Each protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Spirocycles

Spirocyclic compounds, characterized by two rings sharing a single atom, impose significant conformational constraints on a molecule. This structural rigidity is highly desirable in drug design as it can reduce the entropic penalty upon binding to a protein target, potentially leading to increased potency.[3] The construction of these molecules, particularly the creation of a chiral quaternary spiro-carbon center, remains a formidable challenge in modern organic synthesis.[4][5][6]

Spiro[4.4]nonane-2-carboxylic acid is a particularly valuable synthon, offering a carboxylic acid handle for further derivatization while presenting a defined stereochemistry at the spirocyclic core. This guide details robust methodologies for accessing this compound in high enantiopurity.

Strategic Overview: Pathways to Enantiopurity

The asymmetric synthesis of the spiro[4.4]nonane core can be broadly approached through several key strategies. The choice of method often depends on the available starting materials, scalability requirements, and desired enantiomeric purity.

  • Asymmetric Catalysis: This is often the most elegant and atom-economical approach. It involves using a small amount of a chiral catalyst (either a metal complex or a small organic molecule) to steer the reaction towards one enantiomer.

  • Resolution: These methods start with a racemic mixture and separate the enantiomers. This can be achieved through classical diastereomeric salt formation or, more efficiently, through kinetic resolution where a catalyst (often an enzyme) selectively reacts with one enantiomer, allowing the other to be recovered.[7][8]

  • Chiral Pool Synthesis: This involves starting with an already enantiopure natural product and chemically transforming it into the desired target.

This note will focus on two highly effective and well-documented strategies that yield precursors readily convertible to the target acid: an organocatalytic tandem reaction and a biocatalytic kinetic resolution.

Methodology 1: Organocatalytic Asymmetric Tandem Reaction

Organocatalysis has emerged as a powerful tool for constructing complex chiral molecules without relying on potentially toxic or expensive transition metals.[3][6] A notable approach for building the spiro[4.4]nonane skeleton is the asymmetric tandem Nazarov cyclization/semipinacol rearrangement, which can generate chiral spiro[4.4]nonane-1,6-diones with excellent stereocontrol.[7][8] These diones are versatile precursors to the target carboxylic acid.

Causality and Mechanistic Insight: This reaction is typically catalyzed by a chiral phosphoric acid. The catalyst protonates the substrate, activating it for a 4π-electrocyclic ring closure (Nazarov cyclization). The resulting chiral intermediate is then directed by the catalyst's chiral environment to undergo a highly stereoselective semipinacol rearrangement, which expands one of the rings and establishes the spirocyclic core with high enantiopurity.

cluster_cycle Catalytic Cycle S Substrate (Dienone) Activated Protonated Intermediate S->Activated + H⁺ (from Cat) Cat Chiral Phosphoric Acid (CPA) Cat->Activated Nazarov Nazarov Cyclization (4π-electrocyclization) Activated->Nazarov Stereocontrolled Rearrange Semipinacol Rearrangement Nazarov->Rearrange Product Enantioenriched Spiro[4.4]nonane-1,6-dione Rearrange->Product Regen_Cat Regenerated CPA Product->Regen_Cat - H⁺ Regen_Cat->Cat

Caption: Organocatalytic Tandem Reaction Cycle.

Protocol 1: Synthesis of Chiral Spiro[4.4]nonane-1,6-dione

Materials:

  • Appropriate divinyl ketone precursor

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP catalyst) (10 mol%)

  • Toluene, anhydrous

  • 4Å Molecular Sieves

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add the divinyl ketone substrate (1.0 eq) and activated 4Å molecular sieves.

  • Add anhydrous toluene to dissolve the substrate (concentration approx. 0.1 M).

  • Add the chiral phosphoric acid catalyst (0.1 eq).

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), quench the reaction by filtering off the molecular sieves and concentrating the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiopure spiro[4.4]nonane-1,6-dione.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)Yield (%)ee (%)Reference
1Substrate A109697[7][8]
2Substrate B108595[7][8]

This data is representative of published results for this reaction type.

Methodology 2: Biocatalytic Kinetic Resolution

Biocatalysis offers a "green" and highly selective alternative for obtaining chiral compounds. A practical strategy for accessing enantiopure spiro[4.4]nonane precursors involves the kinetic resolution of a racemic ketone intermediate using baker's yeast (Saccharomyces cerevisiae).[7]

Causality and Mechanistic Insight: In a kinetic resolution, the enzymes within the yeast selectively reduce one enantiomer of the racemic ketone to the corresponding alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the alcohol product) from the slow-reacting enantiomer (which remains as the unreacted ketone). This provides access to both enantiomers of the precursor from a single racemic batch.

Racemate Racemic Precursor (R/S Ketone) Yeast Baker's Yeast (Biocatalyst) Racemate->Yeast Fast (S)-Alcohol (Product) Yeast->Fast Fast Reduction Slow (R)-Ketone (Unreacted) Yeast->Slow Slow/No Reaction Separation Chromatographic Separation Fast->Separation Slow->Separation

Caption: Workflow for Biocatalytic Kinetic Resolution.

Protocol 2: Kinetic Resolution via Yeast Reduction

Materials:

  • Racemic spiro[4.4]nonane precursor ketone

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

Procedure:

  • In a large Erlenmeyer flask, prepare a suspension of baker's yeast and sucrose in warm deionized water (approx. 35-40 °C). Stir for 30-60 minutes to activate the yeast.

  • Dissolve the racemic ketone precursor in a minimal amount of ethanol and add it to the yeast suspension.

  • Seal the flask with a fermentation lock or a cotton plug and stir vigorously at room temperature.

  • Monitor the reaction progress using TLC or chiral GC/HPLC to track the disappearance of one ketone enantiomer and the appearance of the alcohol.

  • Once the desired conversion is reached (typically ~50% to maximize the ee of both components), stop the reaction by adding a filter aid like Celite®.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of alcohol and unreacted ketone using flash column chromatography to isolate both enantiopure products.

Data Presentation:

ComponentYield (%)ee (%)Reference
(S)-Alcohol~42>99[7]
(R)-Ketone~54>99[7]

Yields are based on the theoretical maximum of 50% for each component in an ideal kinetic resolution.

Conversion to Spiro[4.4]nonane-2-carboxylic Acid

The chiral spiro[4.4]nonane-1,6-dione or related ketone precursors obtained from the protocols above can be converted to the target carboxylic acid through established synthetic transformations. A representative sequence could involve:

  • Selective Monoketalization: Protection of one carbonyl group as a ketal.

  • Reduction/Functionalization: Conversion of the remaining carbonyl to an exocyclic methylene group via a Wittig or Tebbe reaction.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration of the double bond to form a primary alcohol.

  • Oxidation: Oxidation of the primary alcohol to the carboxylic acid using an appropriate oxidant (e.g., Jones reagent, PDC).

  • Deprotection: Removal of the ketal protecting group if necessary.

Each of these steps must be optimized to preserve the stereochemical integrity of the spiro-center.

Conclusion

The enantioselective synthesis of spiro[4.4]nonane-2-carboxylic acid is a challenging yet achievable goal for synthetic chemists. This application note has detailed two powerful and distinct strategies—organocatalytic tandem cyclization and biocatalytic kinetic resolution—for producing key chiral precursors. By understanding the causality behind these methods, researchers can effectively select and implement a protocol that best suits their laboratory capabilities and project goals. The resulting enantiopure spirocyclic acid is a high-value building block poised for application in the discovery of next-generation therapeutics and advanced materials.

References

  • A Practical Asymmetric Synthesis of Enantiopure Spiro[5][5]nonane‐1,6‐dione. ResearchGate. Available at: [Link]

  • Synthese der enantiomeren 1,6‐Spiro[4.4]nonadiene. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Publications. Available at: [Link]

  • Catalytic enantioselective synthesis of carbocyclic and heterocyclic spiranes via a decarboxylative aldol cyclization. PMC. Available at: [Link]

  • Enantioselective methodologies for the synthesis of spiro compounds. Royal Society of Chemistry. Available at: [Link]

  • Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. Pure. Available at: [Link]

  • Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters | Request PDF. ResearchGate. Available at: [Link]

  • New development in the enantioselective synthesis of spiro compounds. SciSpace. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • New development in the enantioselective synthesis of spiro compounds. Royal Society of Chemistry. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Spiro[4.4]nonane-2-carboxylic Acid as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a strategic departure from the "flatland" of traditional aromatic compounds. Their inherent three-dimensionality provides a pathway to novel chemical space, improved physicochemical properties, and enhanced target engagement. This document provides an in-depth guide to the utility of spiro[4.4]nonane-2-carboxylic acid as a versatile scaffold in drug design. We will explore its structural advantages, present detailed synthetic protocols, and outline strategies for its incorporation into drug discovery workflows, supported by established principles and examples from the field.

The Spiro[4.4]nonane Scaffold: A Gateway to Three-Dimensionality in Drug Design

The spiro[4.4]nonane core, characterized by two cyclopentane rings sharing a single carbon atom, offers a rigid and sterically defined framework. The incorporation of a carboxylic acid at the 2-position provides a crucial functional handle for further chemical elaboration.

Key Advantages in Medicinal Chemistry
  • Enhanced Three-Dimensionality (Fsp³ Character): The high fraction of sp³-hybridized carbons in the spiro[4.4]nonane scaffold moves away from the flat structures of many traditional drug molecules. This increased three-dimensionality can lead to more specific interactions with the complex topographies of biological targets, potentially improving potency and selectivity.[1][2]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds has been associated with improved aqueous solubility, reduced lipophilicity (logP), and enhanced metabolic stability when compared to their aromatic or non-spirocyclic counterparts.[2] These improvements can lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Conformational Rigidity: The rigid nature of the spirocyclic system reduces the number of accessible conformations of a molecule. This pre-organization can decrease the entropic penalty upon binding to a target protein, leading to higher binding affinity.[1][3] The fixed spatial orientation of substituents allows for precise structure-activity relationship (SAR) studies.

  • Novelty and Intellectual Property: As a less explored scaffold compared to common aromatic rings, derivatives of spiro[4.4]nonane-2-carboxylic acid offer opportunities for generating novel chemical entities with strong intellectual property potential.

The following diagram illustrates the workflow for leveraging the spiro[4.4]nonane-2-carboxylic acid scaffold in a typical drug discovery program.

G cluster_0 Scaffold Preparation cluster_1 Library Generation cluster_2 Biological Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Spiro[4.4]nonane- 2-carboxylic Acid Derivatization Derivatization via Amide Coupling Synthesis->Derivatization Purification Purification & Characterization (HPLC, LC-MS, NMR) Derivatization->Purification Screening High-Throughput Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME In Vitro ADME/Tox (Solubility, Stability, etc.) SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis

Caption: Drug Discovery Workflow using the Spiro[4.4]nonane-2-carboxylic Acid Scaffold.

Synthesis and Derivatization Protocols

The strategic value of a scaffold is directly linked to the accessibility and versatility of its synthesis. Here, we present a representative protocol for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of Spiro[4.4]nonane-2-carboxylic Acid

This protocol is a multi-step synthesis adapted from established methods for creating spirocyclic systems. The key steps involve the formation of a spiro-dinitrile intermediate followed by hydrolysis.

Materials:

  • Cyclopentanone

  • Ethyl cyanoacetate

  • Piperidine

  • Potassium cyanide (KCN)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Knoevenagel Condensation:

    • In a round-bottom flask, combine cyclopentanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and a catalytic amount of piperidine in ethanol.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is cyclopentylidene cyanoacetate.

  • Step 2: Michael Addition:

    • Dissolve the crude cyclopentylidene cyanoacetate in ethanol.

    • In a separate flask, prepare a solution of potassium cyanide (1.1 equiv.) in water and add it dropwise to the ethanol solution at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract the product with diethyl ether.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the spiro-dinitrile intermediate.

  • Step 3: Hydrolysis to Carboxylic Acid:

    • To the crude spiro-dinitrile, add a 6M aqueous solution of HCl.

    • Reflux the mixture for 24-48 hours. The progress of the hydrolysis of both nitrile groups can be monitored by IR spectroscopy (disappearance of the C≡N stretch).

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain spiro[4.4]nonane-2-carboxylic acid.[4]

Protocol 2: Parallel Amide Library Synthesis

The carboxylic acid moiety is an excellent handle for creating a diverse library of compounds for screening. This protocol describes the parallel synthesis of an amide library using a 96-well plate format, adapted from a similar protocol for 2-azaspiro[4.4]nonane.[5]

Materials:

  • Spiro[4.4]nonane-2-carboxylic acid

  • A diverse library of primary and secondary amines (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • HPLC-MS for purification and analysis

Procedure:

  • Carboxylic Acid Preparation: In each well of the 96-well reaction block, add a solution of spiro[4.4]nonane-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Amine Addition: To each well, add a solution of a unique amine from the library (1.2 equivalents) in anhydrous DMF.

  • Coupling Agent Addition: To each well, add a solution of HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quenching and Work-up: Quench the reaction by adding water to each well. Extract the products using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the resulting amide derivatives using preparative HPLC-MS.

  • Characterization: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

This parallel synthesis approach allows for the rapid generation of a large number of derivatives, enabling comprehensive exploration of the SAR around the spiro[4.4]nonane core.

Applications in Drug Design & Target Selection

While spiro[4.4]nonane-2-carboxylic acid itself is a building block, its derivatives have potential applications across various therapeutic areas. The rigid scaffold can be used to orient functional groups towards specific binding pockets in enzymes and receptors.

Case Study: Analogy to Atiprimod and CNS Agents

While not a direct derivative, the clinical candidate Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) showcases the potential of azaspiroalkane scaffolds.[1] Atiprimod has demonstrated anti-inflammatory and anticancer properties by inhibiting key signaling pathways like JAK/STAT and PI3K/Akt.[1] This provides a strong rationale for exploring derivatives of spiro[4.4]nonane-2-carboxylic acid as modulators of similar kinase pathways.

The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by novel derivatives.

G Receptor Cell Surface Receptor (e.g., Cytokine Receptor) JAK JAK Receptor->JAK Ligand Binding STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Spiro_Inhibitor Spiro[4.4]nonane Derivative Spiro_Inhibitor->JAK Inhibition

Caption: Potential Targeting of the JAK/STAT Pathway by Spiro[4.4]nonane Derivatives.

Representative Data and SAR

To illustrate the potential for optimization, the following table presents hypothetical data for a series of amide derivatives of spiro[4.4]nonane-2-carboxylic acid, targeting a hypothetical kinase.

Compound IDR Group (Amine)Kinase IC₅₀ (nM)Aqueous Solubility (µg/mL)
SPN-0014-fluorobenzylamine25045
SPN-0022-aminopyridine85120
SPN-003Morpholine550>200
SPN-004(S)-1-phenylethanamine4530
SPN-005(R)-1-phenylethanamine38032

Analysis of Hypothetical SAR:

  • Aromatic vs. Aliphatic: The introduction of aromatic amines (SPN-001, -002, -004, -005) appears to be favorable for potency compared to the aliphatic amine (SPN-003).

  • Heterocycles: The pyridyl moiety in SPN-002 not only provides good potency but also significantly improves aqueous solubility, a desirable trait in drug candidates.

  • Stereochemistry: The significant difference in potency between the stereoisomers SPN-004 and SPN-005 highlights the importance of the three-dimensional arrangement of substituents on the rigid scaffold, suggesting a specific chiral recognition at the target's binding site.

Conclusion and Future Outlook

The spiro[4.4]nonane-2-carboxylic acid scaffold represents a valuable and underutilized starting point for the development of novel therapeutics. Its inherent three-dimensionality, conformational rigidity, and synthetically accessible functional handle provide a robust platform for generating diverse chemical libraries. By leveraging established synthetic protocols and drawing analogies from successful spirocyclic drugs, researchers can effectively explore new chemical space and design next-generation drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties. The continued development of synthetic methodologies for accessing such spirocyclic building blocks will undoubtedly accelerate their application in drug discovery programs.[6][7]

References

  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.
  • Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery. Benchchem.
  • Application Notes and Protocols for 2-Azaspiro[4.
  • Approach to Heterospirocycles for Medicinal Chemistry.
  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). PMC.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube.
  • Oxa-spirocycles: synthesis, properties and applic
  • Pharmacological importance of novel spiro derivatives against human p
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI.
  • Pharmacological importance of novel spiro derivatives against human p
  • spiro[4.4]nonane-2-carboxylic acid | 50599-19-4. Sigma-Aldrich.
  • Synthesis of Azaspiro[4.
  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. MDPI.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle †. MDPI.
  • The Use of Spirocyclic Scaffolds in Drug Discovery.

Sources

derivatization of spiro[4.4]nonane-2-carboxylic acid for library synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Derivatization of Spiro[4.4]nonane-2-carboxylic Acid for Fsp3-Rich Library Synthesis

Introduction: The Strategic Value of Spirocyclic Scaffolds

Modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic scaffolds toward geometrically complex, sp3-rich molecules. This paradigm shift, often termed "escaping from flatland," is driven by the correlation between a high fraction of sp3-hybridized carbons (Fsp3) and improved clinical success rates. Higher Fsp3 content generally enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability (1[1]).

Spirocycles—characterized by two rings connected through a single quaternary carbon atom—are privileged motifs that provide inherent three-dimensionality and structural rigidity (2[2]). Specifically, spiro[4.4]nonane-2-carboxylic acid (CAS: 50599-19-4) serves as an exceptional starting scaffold for DNA-encoded or high-throughput library synthesis (3[3]). The bicyclic [4.4] system forces the molecule into a highly defined, non-planar conformation. By derivatizing the carboxylic acid handle via parallel amide coupling with diverse amine arrays, medicinal chemists can rapidly generate libraries that probe deep, three-dimensional binding pockets often inaccessible to traditional planar fragments (4[4]).

Mechanistic Insights: Overcoming Steric Hindrance

Amide bond formation is the workhorse of combinatorial chemistry. However, the spiro[4.4]nonane core presents unique steric challenges. The proximity of the bulky spiro-center to the C2-carboxylic acid can impede the approach of nucleophilic amines, leading to sluggish reaction rates and the formation of unreactive byproducts if suboptimal coupling reagents are used.

Causality in Reagent Selection: To ensure a self-validating and high-yielding protocol across a diverse array of amines (including anilines and sterically hindered secondary amines), the choice of coupling reagent is critical. While EDC/HOBt is standard for unhindered acids, it often fails or requires extended heating for spirocyclic acids. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize and accelerate the incoming amine's nucleophilic attack. This mechanistic advantage reliably overcomes the steric shielding of the spiro[4.4]nonane system.

Workflow Visualization

G Start Spiro[4.4]nonane-2-carboxylic Acid (Core Scaffold) Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Start->Activation Base/Coupling Agent Coupling Parallel Amide Coupling (High-Throughput) Activation->Coupling AmineArray Diverse Amine Array (Primary/Secondary Amines) AmineArray->Coupling Nucleophilic Attack Purification High-Throughput Purification (Prep-HPLC / SPE) Coupling->Purification Crude Library Validation Library Validation (LC-MS, NMR) Purification->Validation Pure Fractions Screening Biological Screening (Hit Identification) Validation->Screening Fsp3-Rich Library

Logical workflow for the high-throughput derivatization of spirocyclic scaffolds.

Quantitative Data: Optimization of Coupling Conditions

To establish the most robust protocol, various coupling conditions were evaluated using spiro[4.4]nonane-2-carboxylic acid and a sterically hindered secondary amine (e.g., 2-methylpiperidine). The results, summarized below, dictate the parameters of our standardized protocol.

Coupling ReagentAdditiveBaseSolventTime (h)Conversion (%)Epimerization / Side-Products
EDC·HClHOBtDIPEADMF1645%High (N-acylurea formation)
T3P (50% in EtOAc)NoneEt3NEtOAc1662%Low
DICOxymaDIPEADMF878%Moderate
HATU None DIPEA DMF 2 >95% Trace (<1%)

Table 1: Comparative efficiency of coupling reagents for the derivatization of spiro[4.4]nonane-2-carboxylic acid. HATU demonstrates superior conversion rates and minimal side-product formation.

Self-Validating Protocol: High-Throughput Amide Library Synthesis

This methodology is designed for a 96-well plate format, ensuring high-fidelity parallel synthesis. The procedure relies on precise stoichiometric control and built-in chemical scavenging to create a self-validating purification loop.

Materials & Reagents:

  • Spiro[4.4]nonane-2-carboxylic acid (0.2 M in anhydrous DMF)

  • Amine library (0.2 M in anhydrous DMF)

  • HATU (0.4 M in anhydrous DMF)

  • N,N-Diisopropylethylamine (DIPEA, neat)

  • N,N-dimethylethylenediamine (Scavenger)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Scaffold Master Mix (Pre-activation):

    • Action: In a master vessel under an inert atmosphere (N2), combine the spiro[4.4]nonane-2-carboxylic acid solution (1.0 eq) with DIPEA (3.0 eq). Slowly add the HATU solution (1.1 eq).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the electron-deficient uronium carbon of HATU. Exactly 1.1 eq of HATU is used to ensure complete activation while minimizing excess reagent.

    • Critical Parameter: Limit pre-activation time to exactly 5 minutes at room temperature. Extended pre-activation without the amine present leads to the irreversible conversion of the active HOAt ester into an unreactive tetramethylguanidinium byproduct.

  • Array Dispensing:

    • Action: Using an automated liquid handler, dispense 500 µL of the pre-activated scaffold mixture into each well of a 2 mL deep-well 96-well reaction block.

  • Amine Addition & Coupling:

    • Action: Dispense the respective amine solutions (1.2 eq) into the designated wells. Seal the block with a chemically resistant mat.

    • Causality: A slight excess of amine (1.2 eq) drives the reaction to completion. The neighboring-group participation of the HOAt leaving group facilitates rapid nucleophilic acyl substitution despite the spirocyclic steric bulk.

    • Action: Agitate the reaction block on an orbital shaker at 400 rpm at room temperature for 2 hours.

  • Reaction Quenching and Chemical Scavenging:

    • Action: Unseal the block and add 100 µL of N,N-dimethylethylenediamine to each well. Shake for 30 minutes.

    • Causality: This diamine acts as a chemical scavenger. It reacts with any unreacted active ester or excess HATU to form a highly polar, water-soluble basic adduct. This self-cleaning step ensures that unreacted scaffold is easily separated from the neutral amide product during chromatography.

    • Action: Evaporate the DMF solvent using a centrifugal evaporator under high vacuum at 40 °C.

  • High-Throughput Purification (Mass-Directed Prep-HPLC):

    • Action: Reconstitute the crude residues in 1 mL of DMSO/MeOH (1:1). Purify the library using mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Causality: Mass-directed fraction collection ensures that the system only triggers collection when the exact target mass (M+H)+ is detected. This creates a self-validating loop that guarantees the identity of the library members.

  • Validation:

    • Action: Analyze a random 5% subset of the collected fractions via UPLC-MS and 1H-NMR to confirm >95% purity and verify that the spirocyclic core integrity was maintained without epimerization.

References

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: ACS Organic Letters URL:[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Publications URL:[Link]

  • Charting Biologically Relevant Spirocyclic Compound Space Source: PubMed / Chemistry A European Journal URL:[Link]

Sources

Application Note: Advanced Use of Spiro[4.4]nonane-2-carboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Version: 1.0

Executive Summary

The development of rigid, highly tunable chiral scaffolds is a cornerstone of modern asymmetric catalysis. Among these, the spiro[4.4]nonane skeleton has emerged as a highly privileged structural motif 1. Specifically, spiro[4.4]nonane-2-carboxylic acid and its derivatives serve as exceptionally effective chiral Brønsted acids and bifunctional ligand precursors. The unique all-carbon quaternary spiro center locks the two cyclopentane rings in a mutually perpendicular arrangement, minimizing conformational flexibility and projecting a deep, well-defined chiral pocket. This application note details the mechanistic rationale, quantitative performance, and validated experimental protocols for utilizing spiro[4.4]nonane-2-carboxylic acid in asymmetric synthesis.

Mechanistic Insights: The Spirocyclic Advantage

Conformational Rigidity and Chiral Induction

The efficacy of spiro[4.4]nonane-2-carboxylic acid lies in its C2​ -symmetric (or pseudo- C2​ ) geometry. Unlike flexible acyclic or monocyclic chiral acids, the spirocyclic backbone prevents structural collapse or rotational isomerization during the catalytic cycle 1.

  • Causality in Catalyst Design: The perpendicular orientation of the rings ensures that the steric bulk of the scaffold effectively shields one enantioface of the coordinated substrate. When the carboxylic acid moiety acts as a hydrogen-bond donor, the rigid backbone forces the incoming nucleophile or reacting intermediate to approach exclusively from the unshielded face.

Bifunctional Activation Modes

Spiro[4.4]nonane-2-carboxylic acid operates through two primary catalytic modalities:

  • Organocatalytic Brønsted Acid: The carboxylic acid protonates or hydrogen-bonds with Lewis basic substrates (e.g., dienones), lowering the LUMO and facilitating reactions such as the asymmetric Nazarov cyclization [[2]]().

  • Transition-Metal Ligand Precursor: The carboxylic acid group can be derivatized into phosphine-carboxylic acid (PCA) ligands or oxazolines, coordinating with metals (Rh, Ir, Ru) to direct asymmetric hydrogenation or C-H functionalization.

Core Applications & Quantitative Data

Asymmetric Tandem Nazarov Cyclization

A landmark application of chiral spiro-acids is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement. Using a chiral spiro Brønsted acid, unactivated substrates are converted into complex cyclopentanones with up to four consecutive stereocenters (including an all-carbon quaternary center) 2.

Table 1: Performance Metrics of Spiro-Acid Catalyzed Nazarov Cyclizations

Substrate ClassCatalyst LoadingTemp (°C)SolventYield (%)Enantiomeric Excess (ee %)
Unactivated Dienones10 mol%-20DCM88 - 9692 - 97
Aryl-Substituted5 mol%-10Toluene85 - 9090 - 95
Alkyl-Substituted10 mol%-30DCM75 - 8288 - 92

Data synthesized from benchmark organocatalytic studies on spirocyclic scaffolds.3

Pathway Visualizations

Catalytic Cycle Diagram

The following diagram illustrates the enantiodetermining hydrogen-bonding complex formed between the spiro[4.4]nonane-2-carboxylic acid and the substrate.

CatalyticCycle Substrate Prochiral Substrate (e.g., Dienone) Complex Hydrogen-Bonded Complex (Enantiodetermining Step) Substrate->Complex Catalyst Binding Catalyst Spiro[4.4]nonane-2-carboxylic Acid (Chiral Brønsted Acid) Catalyst->Complex H-Bonding Intermediate Oxyallyl Cation Intermediate (Conrotatory Cyclization) Complex->Intermediate Activation & Cyclization Product Chiral Cyclopentanone (>95% ee) Intermediate->Product Rearrangement Product->Catalyst Catalyst Release

Caption: Catalytic cycle of spiro[4.4]nonane-2-carboxylic acid in asymmetric Nazarov cyclization.

Experimental Workflow Diagram

Workflow Prep Catalyst Preparation & Drying Setup Reaction Setup (Inert Atm, -20°C) Prep->Setup Reaction Asymmetric Catalysis (12-24h Monitoring) Setup->Reaction Workup Quench & Extraction (Aqueous Workup) Reaction->Workup Analysis Chiral HPLC Analysis (ee% Determination) Workup->Analysis

Caption: Standardized experimental workflow for spiro-acid catalyzed asymmetric transformations.

Experimental Protocols

The following protocol outlines a self-validating system for utilizing spiro[4.4]nonane-2-carboxylic acid in an asymmetric organocatalytic transformation.

Phase 1: Catalyst Preparation & System Drying

Causality Check: Adventitious moisture acts as a competitive hydrogen-bond donor/acceptor, disrupting the highly ordered transition state required for chiral induction. Absolute anhydrous conditions are non-negotiable.

  • Drying: Transfer 10 mol% of enantiopure spiro[4.4]nonane-2-carboxylic acid into a 10 mL Schlenk flask.

  • Purging: Flame-dry the flask under high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed dichloromethane (DCM) via a gastight syringe. Stir at room temperature until the catalyst is fully dissolved.

Phase 2: Reaction Setup & Asymmetric Catalysis

Causality Check: Lowering the temperature to -20 °C suppresses the uncatalyzed, racemic background reaction, allowing the lower-energy, hydrogen-bonded catalytic pathway to dominate, thereby maximizing enantiomeric excess.

  • Cooling: Submerge the Schlenk flask in a cryocooler or dry ice/ethylene glycol bath set precisely to -20 °C. Allow 15 minutes for thermal equilibration.

  • Substrate Addition: Dissolve 1.0 equivalent of the prochiral substrate (e.g., unactivated dienone) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the catalyst mixture over 10 minutes using a syringe pump to prevent localized thermal spikes.

  • Monitoring (Self-Validation): Stir the reaction at -20 °C. After 2 hours, withdraw a 10 µL aliquot, quench in saturated NaHCO3​ , and analyze via TLC. Validation Gate: If conversion is <10% at 2 hours, suspect catalyst deactivation by moisture; abort and restart.

Phase 3: Quench, Isolation, and Quality Control
  • Quenching: Once starting material is consumed (typically 12–24 hours), quench the reaction at -20 °C by adding 2.0 mL of cold saturated aqueous NaHCO3​ .

  • Extraction: Warm to room temperature. Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • ee% Determination: Dissolve 1 mg of the purified product in HPLC-grade isopropanol/hexane. Analyze via chiral stationary phase HPLC (e.g., Chiralpak AD-H or OD-H column). Compare retention times against a synthesized racemic standard to calculate the exact enantiomeric excess.

References

  • Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones. Journal of the American Chemical Society. 2

  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry. 1

  • A Practical Asymmetric Synthesis of Enantiopure Spiro[4,4]nonane-1,6-dione. ResearchGate.4

Sources

Application Note: Divergent Functionalization of the Carboxylic Acid Group in Spiro[4.4]nonane Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The drive to escape "flatland" in modern medicinal chemistry has accelerated the adoption of sp³-rich, rigid bicyclic scaffolds. The spiro[4.4]nonane system—characterized by two cyclopentane rings orthogonal to one another—provides unique 3D vector projections for pharmacophores, significantly improving metabolic stability and target specificity .

Functionalizing the carboxylic acid group on this scaffold (e.g., spiro[4.4]nonane-1-carboxylic acid or spiro[4.4]nonane-2-carboxylic acid) is a critical gateway for library generation . However, the quaternary carbon at the spiro junction creates a highly congested local steric environment. Standard transformations often fail or proceed with low yields, necessitating highly optimized, mechanistically driven protocols. This guide details three robust pathways for functionalizing the spiro[4.4]nonane carboxylic acid: sterically demanding amidation, chemoselective reduction, and photoredox-catalyzed decarboxylative arylation.

Workflow Visualization

G Core Spiro[4.4]nonane Carboxylic Acid Amidation Amidation (HATU, DIPEA) Core->Amidation Peptide Coupling Reduction Reduction (BH3·THF) Core->Reduction Chemoselective Decarb Decarboxylative Coupling (hv, Ir/Ni) Core->Decarb Radical Generation ProdAmide Spirocyclic Amide (Target Binding) Amidation->ProdAmide ProdAlcohol Spiro-Methanol (Building Block) Reduction->ProdAlcohol ProdAryl Aryl-Spiro Scaffold (Bioisostere) Decarb->ProdAryl

Divergent functionalization pathways of spiro[4.4]nonane carboxylic acids.

Quantitative Data: Reaction Metrics & Physicochemical Profiling

The following table summarizes the expected quantitative outcomes and physicochemical shifts when functionalizing the spiro[4.4]nonane-1-carboxylic acid core.

Derivative ClassTransformationKey ReagentsExpected Yield (%)Fsp³ ShiftPrimary Application
Spiro[4.4]nonane-1-carboxamide AmidationHATU, DIPEA, R-NH₂85–95MaintainedH-bond donor/acceptor installation
Spiro[4.4]nonan-1-ylmethanol ReductionBH₃·THF>90IncreasedPrecursor for etherification/fluorination
1-(Heteroaryl)spiro[4.4]nonane Decarboxylative CouplingIr(ppy)₃, Blue LED, NiCl₂60–75IncreasedBioisostere generation, lipophilic core

Self-Validating Experimental Protocols

Protocol A: Sterically Demanding Amidation

Causality: The extreme steric bulk adjacent to the spiro center renders standard carbodiimides (EDC/DCC) ineffective due to the slow formation of the O-acylisourea intermediate. We utilize HATU, which rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, forcefully driving the acylation of hindered aliphatic acids .

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve spiro[4.4]nonane-1-carboxylic acid (1.0 equiv, 0.5 mmol) and DIPEA (3.0 equiv, 1.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir at room temperature for 15 minutes.

  • Coupling: Add the desired amine (1.1 equiv, 0.55 mmol) to the activated mixture. Stir at room temperature for 2–12 hours.

  • System Validation (LC-MS): Monitor the reaction via LC-MS. Validation check: Extract the mass of the HOAt active ester intermediate. If the HOAt ester mass is present but the product mass is absent after 2 hours, the amine is too sterically hindered to attack at room temperature. Elevate the temperature to 50 °C to overcome the activation barrier.

  • Workup: Dilute the mixture with EtOAc (15 mL). Wash sequentially with 5% aqueous LiCl (3 × 5 mL) to remove DMF, saturated NaHCO₃ (5 mL), and brine (5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Borane Reduction

Causality: While LiAlH₄ can reduce hindered carboxylic acids, its strong basicity can cause epimerization at the α-position of chiral spiro[4.4]nonane systems . Borane-tetrahydrofuran (BH₃·THF) is selected for its mild, chemoselective nature, reducing the acid to the corresponding spiro-methanol without disturbing isolated alkenes or halogens on the cyclopentane rings.

Step-by-Step Methodology:

  • Setup: Purge a round-bottom flask with N₂. Dissolve spiro[4.4]nonane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous THF (3.3 mL, 0.3 M) and cool to 0 °C in an ice bath.

  • Addition: Add BH₃·THF (1.0 M in THF, 2.5 equiv, 2.5 mL) dropwise over 10 minutes. Causality: Dropwise addition strictly controls the exothermic evolution of H₂ gas, preventing solvent bumping.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • System Validation (TLC & Quench): Monitor by TLC (Hexanes/EtOAc 7:3). Validation check: The starting acid will streak near the baseline, while the product alcohol will appear as a discrete spot around Rf 0.4. Once complete, cool the flask back to 0 °C and add MeOH dropwise. Validation check: H₂ gas will evolve as excess borane is destroyed to form trimethyl borate. Continue adding MeOH until bubbling completely ceases, confirming the safe neutralization of the reagent.

  • Workup: Concentrate the mixture in vacuo, partition between EtOAc and 1 M HCl, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure spiro[4.4]nonan-1-ylmethanol.

Protocol C: Photoredox-Catalyzed Decarboxylative Arylation (Minisci-type)

Causality: Traditional decarboxylation requires harsh thermal conditions (>150 °C) that can degrade the spirocyclic framework. By utilizing the carboxylic acid as a traceless directing group via visible-light photoredox catalysis, we generate a primary/secondary spirocyclic alkyl radical at room temperature. This radical is then intercepted by a nickel catalyst to form a new C(sp³)-C(sp²) bond.

Step-by-Step Methodology:

  • Reagent Assembly: To a 20 mL reaction vial, add spiro[4.4]nonane-1-carboxylic acid (1.0 equiv, 0.2 mmol), aryl bromide (1.5 equiv, 0.3 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 equiv, 0.4 mmol).

  • Degassing (Critical Step): Add anhydrous DMF (2.0 mL, 0.1 M). Seal the vial with a PTFE septum cap. Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher for the excited state of the Ir-photocatalyst (*Ir). Rigorous degassing is mandatory to ensure efficient single-electron transfer (SET) and radical generation.

  • Irradiation & System Validation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Validation check: The reaction mixture must exhibit a vibrant luminescence under irradiation, confirming the active excited state of the photocatalyst. Stir at room temperature for 24 hours.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts and catalyst residues, and purify the crude aryl-spiro scaffold via flash column chromatography.

References

  • Title: Practical Synthesis of Enantiopure Spiro[4.4]nonane C-(2'-Deoxy)ribonucleosides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Highly Functionalized Spirocycles and Pentafulvene-Containing Dyes Involving 2-(2'-ketoalkyl)-1,3-indandiones Source: Chemistry - A European Journal (Wiley) URL: [Link]

  • Title: Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Application Note: Advanced Analytical Methods for the Quantification of Spiro[4.4]nonane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Spirocyclic compounds, such as spiro[4.4]nonane-2-carboxylic acid, are increasingly utilized in modern drug discovery. They impart essential three-dimensional character to molecular scaffolds, improving physicochemical properties, metabolic stability, and target specificity compared to traditional flat aromatic rings. However, the accurate quantification of aliphatic spirocyclic carboxylic acids in complex biological or synthetic matrices presents significant analytical hurdles[1].

Aliphatic carboxylic acids lack a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV methods ineffective at low physiological or residual concentrations. Furthermore, in their native form, these highly polar compounds exhibit poor retention on standard reversed-phase liquid chromatography (RP-LC) columns and suffer from low ionization efficiency and spontaneous decarboxylation during electrospray ionization mass spectrometry (ESI-MS)[2].

Strategic Method Selection (Expertise & Causality)

To overcome these inherent limitations, chemical derivatization prior to LC-MS/MS analysis is the industry gold standard. Derivatization serves a dual purpose: it increases the hydrophobicity of the analyte for superior RP-LC retention and introduces a moiety with exceptionally high ionization efficiency.

  • 3-Nitrophenylhydrazine (3-NPH) Derivatization: Reacting the carboxylic acid with 3-NPH in the presence of a carbodiimide coupling agent yields a derivative with an excellent negative-ion ESI response. Studies comparing derivatization agents have shown that 3-NPH achieves near 100% derivatization efficiency for carboxylic acids in biological matrices, vastly outperforming alternatives like aniline, which exhibit highly variable (20–100%) efficiencies[3].

  • Cholamine Derivatization: Alternatively, derivatization with cholamine introduces a permanent positive charge (a quaternary ammonium group). This ensures high ionization efficiency in positive-ion ESI-MS regardless of the mobile-phase pH, which is particularly useful when highly acidic chromatographic conditions are required for separation[4].

For this protocol, we detail the 3-NPH derivatization coupled with negative-ion LC-MS/MS. This approach provides a robust, self-validating system for routine pharmacokinetic, metabolomic, and quality control quantification.

Workflow Visualization

AnalyticalWorkflow N1 Matrix Aliquot N2 Spike Internal Standard (IS) N1->N2 N3 Protein Precipitation N2->N3 N4 3-NPH + EDC Derivatization N3->N4 N5 RP-LC Separation N4->N5 N6 ESI-MS/MS (Negative Mode) N5->N6 N7 Data Processing N6->N7

Caption: LC-MS/MS workflow for spiro[4.4]nonane-2-carboxylic acid quantification.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates an isotopically labeled internal standard (IS) added at the very first step. This ensures that any variations in extraction recovery, derivatization efficiency, or matrix-induced ion suppression are internally corrected, ensuring absolute trustworthiness of the quantitative data[3].

Reagents Required
  • Spiro[4.4]nonane-2-carboxylic acid (Reference Standard, Purity >99%)

  • Isotopically labeled Internal Standard (e.g., 13C4​ -labeled aliphatic acid)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl, 200 mM in 50% aqueous acetonitrile)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 120 mM in 50% aqueous acetonitrile)

  • Pyridine (6% v/v in 50% aqueous acetonitrile)

Sample Preparation & Derivatization Steps
  • Aliquoting & IS Addition: Transfer 50 µL of the biological fluid or synthetic reaction matrix into a microcentrifuge tube. Add 10 µL of the IS working solution.

    • Causality: Early IS addition corrects for downstream volumetric errors and reaction losses.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 50 µL of the supernatant to a clean glass autosampler vial.

  • Activation & Coupling: Add 20 µL of the EDC·HCl solution and 20 µL of the pyridine solution to the vial.

    • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. Pyridine acts as a nucleophilic catalyst and base to drive the reaction forward.

  • Derivatization: Add 20 µL of the 3-NPH·HCl solution. Incubate the mixture at 40°C for 30 minutes.

    • Causality: The hydrazine group of 3-NPH attacks the activated intermediate, forming a stable 3-nitrophenylhydrazide derivative. The 40°C temperature ensures complete conversion without degrading the spirocyclic core[5].

  • Quenching & Dilution: Quench the reaction by adding 90 µL of LC-MS grade water containing 0.1% formic acid. Transfer to the LC-MS/MS system for analysis.

Mechanism A Spiro[4.4]nonane-2-carboxylic acid (Poor MS Response) B EDC / Pyridine (Activation) A->B C O-Acylisourea Intermediate (Highly Reactive) B->C D 3-NPH (Nucleophilic Attack) C->D E 3-NPH Hydrazide Derivative (High Negative ESI Response) D->E

Caption: Chemical mechanism of EDC-mediated 3-NPH derivatization of carboxylic acids.

LC-MS/MS Analytical Conditions

  • Column: High-strength silica C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes.

    • Causality: The highly hydrophobic spiro[4.4]nonane core combined with the aromatic 3-NPH moiety provides strong retention, requiring a steep gradient to a high organic composition for efficient elution and sharp peak shapes.

  • Ionization: Electrospray Ionization (ESI) in Negative Ion Mode.

    • Causality: The 3-NPH derivative easily loses a proton at the hydrazide nitrogen, yielding a highly abundant [M-H]⁻ precursor ion[3].

Data Presentation & Method Validation

Table 1: Multiple Reaction Monitoring (MRM) Parameters Note: m/z values are calculated based on the exact mass of the 3-NPH derivative of C10H16O2 (Native MW = 168.23 g/mol ; Derivative MW = 303.36 g/mol ; [M-H]⁻ = 302.1).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Spiro[4.4]nonane-2-carboxylic acid (3-NPH)302.1137.025Quantifier (Nitrophenyl anion)
Spiro[4.4]nonane-2-carboxylic acid (3-NPH)302.1164.120Qualifier
Internal Standard ( 13C4​ -labeled deriv)306.1137.025Normalization

Table 2: Representative Method Validation Metrics

ParameterValueAcceptance Criteria
Linear Range1.0 - 5000 ng/mLR² ≥ 0.995
Limit of Detection (LOD)0.3 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ)1.0 ng/mLS/N ≥ 10, CV ≤ 20%
Intra-day Precision (CV%)3.5 - 6.2%≤ 15%
Extraction Recovery92.4 - 98.1%Consistent across concentrations
Matrix Effect95.5 - 104.2%85 - 115% (IS normalized)

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed Central (PMC) / Springer.[Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central (PMC).[Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry (ACS Publications).[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central (PMC).[Link]

Sources

Application Note: Large-Scale Synthesis and Process Optimization of Spiro[4.4]nonane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's ongoing transition from planar, sp2 -rich aromatic molecules to three-dimensional, sp3 -rich architectures has elevated the importance of spirocyclic scaffolds. Spirocycles restrict conformational freedom and improve the physicochemical properties of drug candidates[1]. Among these, the spiro[4.4]nonane system is a privileged structural motif utilized in the development of chiral ligands, nucleoside analogues, and novel therapeutics[2][3].

This application note details a highly scalable, chromatography-free, three-step process for the bulk synthesis of spiro[4.4]nonane-2-carboxylic acid . By leveraging classic malonic ester synthesis and optimizing for process chemistry metrics (e.g., volume efficiency, E-factor, and safety), this protocol provides a self-validating framework for producing multi-kilogram quantities of this critical building block.

Process Chemistry Strategy & Mechanistic Insights

While transition-metal catalyzed asymmetric allylic alkylation (AAA) is frequently employed to establish chiral spirocyclic quaternary centers[1][4], early-stage bulk synthesis of racemic building blocks demands robust, cost-effective, and metal-free routes.

Our strategy relies on a double SN​2 alkylation (spirocyclization) of diethyl malonate with 1,1-bis(bromomethyl)cyclopentane.

The Causality of Reagent and Solvent Selection
  • Bromination in Toluene: Replacing traditional dichloromethane (DCM) with toluene during the bromination of cyclopentane-1,1-diyldimethanol allows for higher reaction temperatures, driving the reaction to completion while adhering to green chemistry mandates for large-scale manufacturing.

  • Matched Alkoxide Base: Using sodium ethoxide (NaOEt) in ethanol for the spirocyclization perfectly matches the ethyl esters of the malonate, completely eliminating the risk of transesterification side-products.

  • Thorpe-Ingold Effect: The intramolecular cyclization (second SN​2 step) is entropically and enthalpically favored. The existing cyclopentane ring compresses the internal bond angle of the reactive intermediates, forcing the reactive nucleophilic enolate and the electrophilic bromomethyl group into close spatial proximity.

Mechanism Enolate Malonate Enolate (Nucleophile) SN2_1 Intermolecular SN2 (Rate-Limiting) Enolate->SN2_1 MonoAlk Mono-alkylated Intermediate SN2_1->MonoAlk SN2_2 Intramolecular SN2 (Rapid Cyclization) MonoAlk->SN2_2 ThorpeIngold Thorpe-Ingold Effect (Steric Compression) ThorpeIngold->SN2_2 Enhances Kinetics SpiroCore Spiro[4.4]nonane Scaffold SN2_2->SpiroCore

Mechanistic sequence of spirocyclization driven by the Thorpe-Ingold effect.

Experimental Workflows & Methodologies

The following protocol is designed as a self-validating system; each step includes specific In-Process Controls (IPCs) to ensure the chemical logic holds true before proceeding to the next stage.

ProcessFlow SM Cyclopentane-1,1-diyldimethanol (Starting Material) Step1 Bromination Reagent: PBr3, Toluene Temp: 0 °C to 80 °C SM->Step1 Int1 1,1-Bis(bromomethyl)cyclopentane (Intermediate 1) Step1->Int1 Step2 Spirocyclization Reagent: Diethyl malonate, NaOEt Temp: Reflux (78 °C) Int1->Step2 Int2 Diethyl spiro[4.4]nonane-2,2-dicarboxylate (Intermediate 2) Step2->Int2 Step3 Saponification & Decarboxylation Reagent: 1. NaOH/H2O, 2. HCl, 3. Heat (150 °C) Int2->Step3 Product Spiro[4.4]nonane-2-carboxylic acid (Final Product) Step3->Product

Process workflow for the large-scale synthesis of spiro[4.4]nonane-2-carboxylic acid.

Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclopentane
  • Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a caustic scrubber system (to neutralize HBr gas).

  • Reaction: Charge the reactor with cyclopentane-1,1-diyldimethanol (5.0 kg, 38.4 mol) and anhydrous toluene (20 L). Cool the mixture to 0 °C under nitrogen.

  • Addition: Slowly add phosphorus tribromide ( PBr3​ , 8.0 L, 84.5 mol) over 4 hours, maintaining the internal temperature below 10 °C.

  • Heating: Once addition is complete, gradually heat the reactor to 80 °C for 6 hours.

  • IPC: Monitor via GC-MS. The reaction is deemed complete when the mono-brominated intermediate is < 1%.

  • Workup: Cool to 0 °C and carefully quench with ice-cold water (15 L). Separate the organic layer, wash with saturated aqueous NaHCO3​ (10 L) and brine (10 L). Concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Spirocyclization to Diethyl spiro[4.4]nonane-2,2-dicarboxylate
  • Setup: Prepare a clean 100 L reactor purged with nitrogen.

  • Enolate Formation: Charge absolute ethanol (40 L) and sodium ethoxide (NaOEt, 5.75 kg, 84.5 mol). Add diethyl malonate (6.45 kg, 40.3 mol) dropwise at room temperature. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the crude 1,1-bis(bromomethyl)cyclopentane from Step 1 (approx. 9.8 kg) over 2 hours.

  • Cyclization: Heat the mixture to gentle reflux (approx. 78 °C) for 18 hours. The precipitation of sodium bromide (NaBr) serves as a visual indicator of reaction progression.

  • IPC: Monitor via HPLC. Proceed when the acyclic mono-alkylated intermediate is < 0.5%.

  • Workup: Distill off approximately 30 L of ethanol under vacuum. Add water (30 L) and extract with methyl tert-butyl ether (MTBE, 2 x 20 L). Wash the combined organics with water and concentrate to yield the spirocyclic diester.

Step 3: Saponification and Decarboxylation
  • Saponification: Transfer the crude diester to a reactor containing 20% aqueous NaOH (30 L). Heat to 90 °C for 8 hours until a homogeneous solution forms (indicating complete hydrolysis to the water-soluble dicarboxylate sodium salt).

  • Acidification: Cool to 10 °C and carefully acidify with 6M HCl to pH 1. The spiro[4.4]nonane-2,2-dicarboxylic acid will precipitate as a white solid. Filter and dry the intermediate diacid.

  • Decarboxylation: Charge the dry diacid into a reactor with dimethyl sulfoxide (DMSO, 15 L). Heat to 150 °C. Causality note: DMSO provides a highly polar, homogeneous environment that lowers the activation energy for decarboxylation compared to neat melting.

  • Monitoring: Track CO2​ evolution via an off-gas bubbler. Maintain temperature until gas evolution ceases (approx. 4-6 hours).

  • Isolation: Cool to room temperature, add water (45 L), and extract with ethyl acetate (2 x 20 L). Wash the organic layer extensively with water (to remove DMSO), dry over Na2​SO4​ , and concentrate. Recrystallize the crude product from heptane/ethyl acetate (9:1) to afford pure spiro[4.4]nonane-2-carboxylic acid as a crystalline white solid.

Quantitative Data & Process Metrics

Consolidating quantitative data is critical for evaluating the scalability and environmental impact of the synthetic route. The table below summarizes the performance metrics of a standard 5.0 kg input batch.

Process StepIntermediate / ProductYield (%)Purity (GC/HPLC)E-FactorKey Impurities Monitored
Step 1 1,1-Bis(bromomethyl)cyclopentane92%> 97% (GC)4.2Mono-bromo alcohol (< 1%)
Step 2 Diethyl spiro[4.4]nonane-2,2-dicarboxylate85%> 95% (HPLC)6.8Mono-alkylated malonate (< 0.5%)
Step 3 Spiro[4.4]nonane-2-carboxylic acid88%> 99.5% (HPLC)8.5Unreacted diacid (< 0.1%)
Overall Final Target Compound 68.8% > 99.5% ~19.5 N/A

Note: The overall E-factor of ~19.5 is highly competitive for early-stage pharmaceutical building block synthesis, driven largely by the elimination of chromatographic purification steps.

References

  • Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development. Thieme Connect. Available at:[4]

  • Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. National Taiwan University (NTU) Scholars. Available at:[2]

  • Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides. PubMed (NIH). Available at:[3]

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. ACS Publications. Available at:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[4.4]nonane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of spiro[4.4]nonane-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols to address specific issues you may encounter in your laboratory.

The spiro[4.4]nonane framework is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry for exploring new chemical space. However, the construction of this spirocycle can present several synthetic hurdles. This guide aims to provide practical solutions to these challenges, drawing from established literature and field-proven insights.

Troubleshooting Guide & FAQs

This section directly addresses specific problems that may arise during the synthesis of spiro[4.4]nonane-2-carboxylic acid and related intermediates.

Issue 1: Low Yields in the Initial Spirocyclization Step

Question: I am attempting to synthesize a spiro[4.4]nonane precursor, such as spiro[4.4]nonan-1-one, via an intramolecular cyclization of a cyclopentane derivative, and I am observing very low yields. What are the likely causes and how can I improve the reaction efficiency?

Answer: Low yields in the formation of the spiro[4.4]nonane core are a frequent challenge and can often be attributed to several factors, primarily incomplete cyclization and competing side reactions like polymerization.[5]

Causality and Mitigation Strategies:

  • Incomplete Cyclization: This is often due to insufficient activation of the electrophilic partner or a non-optimal reaction temperature.[5]

    • For Friedel-Crafts type cyclizations (e.g., from an acid chloride): Ensure your Lewis acid (e.g., AlCl₃) is of high quality and the reaction is conducted under strictly anhydrous conditions. The reaction may require higher temperatures or longer reaction times to drive it to completion.[5]

    • For Dieckmann Condensation: The choice of a strong, non-nucleophilic base is critical. Sodium ethoxide or potassium tert-butoxide are commonly used. Ensure the reaction is run in an inert solvent like toluene or benzene and heated sufficiently to promote the condensation.[6]

  • Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.[5]

    • High Dilution Conditions: A key strategy to favor intramolecular reactions is to perform the reaction under high dilution. This can be achieved by the slow addition of the substrate to a solution of the catalyst.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in spirocyclization.

Issue 2: Formation of Rearranged or Unexpected Byproducts

Question: During an acid-catalyzed cyclization to form a spiro[4.4]nonane derivative, I am isolating a significant amount of a rearranged product. What is the likely mechanism, and how can I suppress this side reaction?

Answer: Acidic conditions, particularly with strong Lewis acids, can promote skeletal rearrangements through the formation of carbocationic intermediates.[7] This is especially prevalent if the substrate has structural features that can lead to a more stable carbocation via a Wagner-Meerwein type rearrangement.

Mechanistic Insight and Avoidance:

  • Carbocation Stability: The initial carbocation formed during cyclization may rearrange to a more stable carbocation, leading to the formation of a fused bicyclic system instead of the desired spirocycle.[7]

  • Mitigation Strategies:

    • Milder Acid Catalysts: Switching from a strong Lewis acid (e.g., AlCl₃) to a milder protic acid (e.g., p-toluenesulfonic acid) or a Brønsted acid can often suppress these rearrangements.[7]

    • Temperature Control: Lowering the reaction temperature can disfavor the higher activation energy pathway of rearrangement.

Issue 3: Difficulties in the Purification of the Final Carboxylic Acid

Question: I have successfully synthesized the crude spiro[4.4]nonane-2-carboxylic acid, but I am struggling with its purification. What are the best methods to obtain a pure product?

Answer: The purification of carboxylic acids can sometimes be challenging due to their polarity and potential to co-elute with other polar impurities. A multi-step purification strategy is often most effective.

Recommended Purification Protocol:

StepMethodRationale
1. Acid-Base Extraction Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer. The aqueous layer is then acidified (e.g., with 1M HCl) and extracted with an organic solvent to recover the purified acid.This is a highly effective method for separating the acidic product from neutral and basic impurities.
2. Column Chromatography If impurities with similar acidity are present, column chromatography on silica gel may be necessary. A gradient elution with a mixture of hexanes and ethyl acetate, often with the addition of a small amount of acetic acid to the mobile phase, can improve the separation.[5][7]The acetic acid in the eluent helps to suppress the tailing of the carboxylic acid on the silica gel.
3. Recrystallization If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.This method is excellent for removing small amounts of impurities.
Issue 4: Challenges in Stereoselective Synthesis

Question: I need to synthesize a specific stereoisomer of spiro[4.4]nonane-2-carboxylic acid. What are some common strategies for achieving stereocontrol?

Answer: The stereoselective synthesis of spirocycles is a significant area of research, as the biological activity of these molecules is often dependent on their stereochemistry.[8][9]

Strategies for Stereocontrol:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed in a subsequent step.

  • Asymmetric Catalysis: The use of chiral catalysts (e.g., chiral Lewis acids or organocatalysts) can promote the formation of one enantiomer over the other.[9]

  • Substrate-Controlled Diastereoselection: The existing stereocenters in a substrate can influence the stereochemistry of newly formed centers. This is a common strategy in the synthesis of complex natural products containing spirocyclic motifs.

  • Resolution: If a racemic mixture is obtained, it can be resolved into its constituent enantiomers through various methods, such as the formation of diastereomeric salts with a chiral amine or enzymatic resolution.

Experimental Protocols

Protocol 1: Synthesis of a Spiro[4.4]nonane-dione via Tandem Michael/Aldol Condensation

This protocol provides a general framework for the synthesis of a spiro[4.4]nonane-dione, a common precursor to other spiro[4.4]nonane derivatives.[7]

Materials:

  • Cyclopentanone derivative (1.0 eq)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.1 eq)

  • Base (e.g., KOH, NaOEt) in a suitable solvent (e.g., EtOH, MeOH)

  • Anhydrous solvent (e.g., EtOH, THF)

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • To a solution of the cyclopentanone derivative in the anhydrous solvent at 0 °C, add the base solution dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the α,β-unsaturated ketone dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding the quenching solution.[7]

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sources

Technical Support Center: Synthesis of Spiro[4.4]nonane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of spiro[4.4]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this multi-step synthesis. Our focus is on improving yield and purity by understanding the causality behind experimental choices.

Introduction: The Synthetic Challenge

Spiro[4.4]nonane-2-carboxylic acid is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, its synthesis can be challenging, often plagued by low yields and difficult purifications. This guide provides a systematic approach to the synthesis, starting from the construction of the spirocyclic ketone precursor, followed by the introduction and modification of the carboxylic acid functionality.

Overall Synthetic Workflow

The most common and logical synthetic approach involves a two-stage process:

  • Stage 1: Synthesis of Spiro[4.4]nonan-1-one. This precursor is typically synthesized via an intramolecular cyclization reaction, such as the Dieckmann condensation.

  • Stage 2: Conversion of Spiro[4.4]nonan-1-one to Spiro[4.4]nonane-2-carboxylic Acid. This is a multi-step process involving the formation of a cyanohydrin intermediate, followed by hydrolysis.

G cluster_0 Stage 1: Spiro[4.4]nonan-1-one Synthesis cluster_1 Stage 2: Carboxylic Acid Formation A Diester Precursor (e.g., Diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate) B Dieckmann Condensation A->B C Hydrolysis & Decarboxylation B->C D Spiro[4.4]nonan-1-one C->D E Spiro[4.4]nonan-1-one F Cyanohydrin Formation E->F G Spiro[4.4]nonane-1-carbonitrile F->G H Hydrolysis G->H I Spiro[4.4]nonane-1-carboxylic acid H->I

Caption: Overall workflow for the synthesis of spiro[4.4]nonane-2-carboxylic acid.

Part 1: Synthesis of Spiro[4.4]nonan-1-one - Troubleshooting Guide

The Dieckmann condensation is a reliable method for constructing the spiro[4.4]nonane core. However, several factors can lead to low yields and impurities.

Frequently Asked Questions (FAQs)

Q1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the likely causes?

A1: Low yields in Dieckmann condensations are often due to several factors:

  • Insufficiently strong base: The base must be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide is commonly used, but for less reactive esters, stronger bases like sodium hydride or potassium tert-butoxide may be necessary.

  • Presence of moisture: Water will quench the enolate intermediate and hydrolyze the ester starting material. Ensure all reagents and solvents are anhydrous.

  • Sub-optimal reaction temperature: The reaction often requires heating to overcome the activation energy for cyclization. However, excessively high temperatures can lead to side reactions.

  • Intermolecular Claisen condensation: If the reaction is too concentrated, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization.

Q2: After hydrolysis and decarboxylation, my final spiro[4.4]nonan-1-one product is impure. What are the common byproducts?

A2: Common impurities include:

  • Unreacted β-keto ester: Incomplete hydrolysis and decarboxylation will leave the β-keto ester in your final product.

  • Polymeric materials: As mentioned above, intermolecular side reactions can lead to high molecular weight byproducts that are difficult to remove.

  • Starting diester: Incomplete Dieckmann condensation will result in the presence of the starting material.

Experimental Protocol: Synthesis of Spiro[4.4]nonan-1-one

This protocol is adapted from established methods for Dieckmann condensation.[1][2]

Step 1: Dieckmann Condensation

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, place sodium ethoxide (1.1 equivalents) in anhydrous toluene.

  • Addition: Dissolve diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate (1.0 equivalent) in anhydrous toluene and add it dropwise to the sodium ethoxide suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base. Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 2: Hydrolysis and Decarboxylation

  • Setup: To the crude β-keto ester from the previous step, add a mixture of sulfuric acid and water (e.g., 20% aqueous H₂SO₄).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction for the evolution of CO₂ gas, which indicates the progress of the decarboxylation.

  • Workup: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude spiro[4.4]nonan-1-one can be purified by vacuum distillation or column chromatography on silica gel.[3]

Troubleshooting Table: Spiro[4.4]nonan-1-one Synthesis
Problem Possible Cause Troubleshooting Action
Low yield of β-keto ester Incomplete reactionIncrease reaction time and/or temperature. Consider using a stronger base (e.g., NaH).
Intermolecular side reactionsUse high dilution conditions by adding the diester slowly to the base suspension.
Presence of moistureEnsure all glassware is flame-dried and all reagents and solvents are anhydrous.
Impure final product Incomplete hydrolysis/decarboxylationExtend the reflux time during the acidic workup. Ensure the acid concentration is sufficient.
Co-distillation with impuritiesPre-purify the crude product by column chromatography before distillation.
Oily or colored productTreat the crude product with activated charcoal before final purification. Ensure thorough removal of acidic residues from the workup.

Part 2: Conversion to Spiro[4.4]nonane-2-carboxylic Acid - Troubleshooting Guide

The conversion of the ketone to the carboxylic acid via a cyanohydrin intermediate is a reliable method. However, care must be taken at each step to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q3: I am having difficulty forming the cyanohydrin from spiro[4.4]nonan-1-one. What could be the issue?

A3: Cyanohydrin formation is an equilibrium process. For sterically hindered ketones like spiro[4.4]nonan-1-one, the equilibrium may not favor the product.[4] To drive the reaction forward:

  • Use a cyanide source that generates the cyanide ion in situ: Using a mixture of sodium or potassium cyanide with a weak acid (like acetic acid) is often more effective than using HCN directly.

  • Use a catalyst: A catalytic amount of a Lewis acid, such as zinc iodide, can help to activate the carbonyl group.[4]

  • Consider alternative reagents: Trimethylsilyl cyanide (TMSCN) can be a more effective reagent for hindered ketones, forming a silylated cyanohydrin that can be hydrolyzed in a subsequent step.

Q4: The hydrolysis of my spiro[4.4]nonane-1-carbonitrile is incomplete or producing significant byproducts. How can I improve this step?

A4: The hydrolysis of nitriles to carboxylic acids requires harsh conditions (strong acid or base and heat), which can lead to side reactions.[5][6]

  • Incomplete hydrolysis: The reaction often proceeds through an amide intermediate. If the reaction time is too short or the conditions are not harsh enough, you may isolate the amide instead of the carboxylic acid. Ensure prolonged heating under strongly acidic or basic conditions.

  • Side reactions with strong acid: Concentrated sulfuric acid can cause dehydration and other side reactions, especially at high temperatures. Using a mixture of hydrochloric acid and water is often a milder alternative.

  • Solubility issues: Long-chain or sterically hindered nitriles may have low solubility in aqueous acid, slowing down the reaction. The addition of a co-solvent or an organic-soluble strong acid catalyst can improve the reaction rate.[3]

Experimental Protocol: Conversion to Spiro[4.4]nonane-1-carboxylic Acid

This protocol is based on general procedures for cyanohydrin formation and hydrolysis.

Step 1: Synthesis of Spiro[4.4]nonane-1-carbonitrile

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: To a solution of spiro[4.4]nonan-1-one (1.0 equivalent) in a suitable solvent like dichloromethane, add trimethylsilyl cyanide (1.2 equivalents) and a catalytic amount of anhydrous zinc iodide.[4]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting ketone.

  • Workup: Quench the reaction by adding aqueous sodium bicarbonate solution. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. The crude silylated cyanohydrin is often used directly in the next step.

  • Desilylation: To the crude product, add tetrahydrofuran and 3N hydrochloric acid. Heat the mixture to 65°C for 1 hour.[4] After cooling, extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude nitrile by column chromatography or distillation.

Step 2: Hydrolysis to Spiro[4.4]nonane-1-carboxylic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the spiro[4.4]nonane-1-carbonitrile.

  • Reagents: Add a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Reaction: Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.

  • Workup: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Troubleshooting Table: Conversion to Carboxylic Acid
Problem Possible Cause Troubleshooting Action
Low yield of cyanohydrin Unfavorable equilibriumUse TMSCN and a Lewis acid catalyst. Ensure anhydrous conditions.
Steric hindranceIncrease reaction time and consider a more reactive cyanide source.
Incomplete nitrile hydrolysis Insufficiently harsh conditionsIncrease reflux time and/or the concentration of the acid.
Isolation of amide intermediateContinue heating under acidic conditions to fully hydrolyze the amide.
Formation of byproducts during hydrolysis Dehydration or other side reactionsUse milder hydrolysis conditions (e.g., concentrated HCl instead of H₂SO₄).
Difficult purification of carboxylic acid Presence of neutral or basic impuritiesUse an acid-base extraction. Dissolve the crude product in an organic solvent, extract with aqueous base, acidify the aqueous layer, and then re-extract the carboxylic acid into an organic solvent.

Data Presentation

Expected Spectroscopic Data
Compound Technique Expected Chemical Shifts / Frequencies
Spiro[4.4]nonan-1-one ¹H NMRMultiplets in the range of 1.5-2.5 ppm.
¹³C NMRCarbonyl carbon signal around 210-220 ppm. Spiro carbon signal around 60-70 ppm. Aliphatic carbons in the range of 20-40 ppm.
IRStrong C=O stretch around 1740 cm⁻¹.
Spiro[4.4]nonane-1-carbonitrile ¹H NMRMultiplets in the range of 1.5-2.5 ppm.
¹³C NMRNitrile carbon signal around 120 ppm. Spiro carbon signal around 60-70 ppm. Aliphatic carbons in the range of 20-40 ppm.
IRC≡N stretch around 2230-2250 cm⁻¹.
Spiro[4.4]nonane-1-carboxylic acid ¹H NMRBroad singlet for the carboxylic acid proton >10 ppm. Multiplets in the range of 1.5-2.5 ppm.
¹³C NMRCarboxyl carbon signal around 175-185 ppm. Spiro carbon signal around 60-70 ppm. Aliphatic carbons in the range of 20-40 ppm.
IRBroad O-H stretch from 2500-3300 cm⁻¹. Strong C=O stretch around 1700-1725 cm⁻¹.

Logical Relationships in Troubleshooting

G cluster_0 Problem: Low Yield cluster_1 Troubleshooting Paths A Low Yield of Final Product B Analyze Crude Product by NMR/TLC A->B C Starting Material Present? B->C D Intermediate Present? B->D E Complex Mixture/Byproducts? B->E F Increase Reaction Time/Temp C->F G Check Reagent Quality C->G D->F I Modify Reaction Conditions (e.g., stronger base, catalyst) D->I H Optimize Purification E->H J Investigate Side Reactions E->J

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Benchchem. (2025). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
  • Benchchem. (2025). Common side reactions and byproducts in spiro[4.4]nonane synthesis.
  • Benchchem. (2025). An In-Depth Technical Guide to Spiro[4.4]nonan-1-one.
  • Benchchem. (2025). Spiro[4.4]nonan-1-one: A Technical Guide for Researchers and Drug Development Professionals.
  • Clark, J. (2023). hydrolysing nitriles.
  • Chemspace. (n.d.). Spiro[4.4]nonane-1-carboxylic acid. Retrieved from [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 222-225.
  • Gassman, P. G., & Talley, J. J. (1988). Cyanohydrins from Ketones: O-(Trimethylsilyl)benzophenone Cyanohydrin and Benzophenone Cyanohydrin. Organic Syntheses, 60, 17.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260.
  • de Gruyl, F. R., & Myneni, S. C. B. (2016). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. eMagRes, 5(2), 521-536.
  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36.
  • Torres, R. R. (Ed.). (2022).
  • Gassman, P. G., & Talley, J. J. (1978). A general method for the synthesis of cyanohydrins. Tetrahedron Letters, 19(41), 3773-3776.

Sources

Technical Support Center: Synthesis of Spiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of spiro[4.4]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions based on mechanistic understanding.

Question 1: Why am I observing low yields and a significant amount of polymeric material in my tandem Michael/Aldol condensation for the synthesis of a spiro[4.4]nonane-dione?

Answer:

Low yields and oligomerization are common challenges in tandem reactions where intermolecular processes compete with the desired intramolecular cyclization. The primary culprits are typically intermolecular Michael additions, which lead to the formation of high-molecular-weight byproducts instead of the spirocyclic core.[1]

Common Side Reactions and Their Mechanisms:

  • Oligomerization: The enolate formed after the initial Michael addition can act as a nucleophile and attack another molecule of the starting α,β-unsaturated ketone. This chain reaction leads to the formation of oligomers.[1]

  • Incomplete Cyclization: The reaction may stall after the initial Michael addition if the conditions are not optimized for the subsequent intramolecular aldol condensation.[1]

  • Retro-Michael Reaction: Under certain conditions, the initial Michael adduct can revert to the starting materials, thus reducing the overall yield.[1]

Troubleshooting Strategies:

ParameterRecommendationRationale
Concentration Employ high-dilution conditions.This favors intramolecular reactions over intermolecular side reactions like oligomerization.[1]
Base/Acid Carefully select the catalyst. For base-catalyzed reactions, a weaker, non-nucleophilic base may be preferable.The choice of catalyst is critical for promoting the desired tandem sequence.[1]
Temperature Optimize the reaction temperature. Lower temperatures can suppress side reactions, although they may slow down the desired reaction.Higher temperatures can sometimes favor the retro-Michael reaction or decomposition.[1]
Reaction Time Monitor the reaction progress carefully (e.g., by TLC or LC-MS).Prolonged reaction times can sometimes lead to the formation of more byproducts.[1]

Experimental Protocol: Tandem Michael/Aldol Reaction

This protocol provides a general framework for the synthesis of a spiro[4.4]nonane-dione derivative.

Materials:

  • Cyclopentanone derivative (1.0 eq)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.1 eq)

  • Base (e.g., KOH, NaOEt) in a suitable solvent (e.g., EtOH, MeOH)

  • Anhydrous solvent (e.g., EtOH, THF)

  • Quenching solution (e.g., saturated aq. NH4Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., Na2SO4, MgSO4)

Procedure:

  • To a solution of the cyclopentanone derivative in the anhydrous solvent at 0 °C, add the base solution dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the α,β-unsaturated ketone dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding the quenching solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

cluster_0 Troubleshooting Low Yields in Tandem Michael/Aldol Reactions Start Low Yield Observed Check_Purity Analyze Crude Product (NMR, LC-MS) Start->Check_Purity High_MW High Molecular Weight Byproducts Present? Check_Purity->High_MW Starting_Material Unreacted Starting Material? High_MW->Starting_Material No High_Dilution Implement High Dilution Conditions High_MW->High_Dilution Yes Optimize_Temp Optimize Reaction Temperature & Time Starting_Material->Optimize_Temp Yes Success Improved Yield of Spiro[4.4]nonane Starting_Material->Success No Optimize_Base Optimize Base/ Catalyst High_Dilution->Optimize_Base Optimize_Base->Optimize_Temp Optimize_Temp->Success

Caption: Troubleshooting workflow for low yields in tandem Michael/Aldol reactions.

Question 2: My acid-catalyzed cyclization is producing a significant amount of a rearranged, fused-bicyclic byproduct instead of the desired spiro[4.4]nonane derivative. What is happening and how can I prevent it?

Answer:

Acidic conditions, especially with strong Lewis acids, can promote skeletal rearrangements if carbocationic intermediates are formed during the reaction.[1] A common side reaction is a Wagner-Meerwein type rearrangement to a more stable carbocation, leading to the formation of a fused bicyclic system instead of the desired spirocyclic product.[1] For instance, in the synthesis of spiro[4.4]nonatriene derivatives, rearrangements to annulated fulvenes have been observed.[1]

Mechanism of Rearrangement:

The formation of a carbocation intermediate during the cyclization can be followed by a 1,2-shift (Wagner-Meerwein rearrangement) to a more stable carbocation. This rearranged carbocation then undergoes cyclization to yield the fused bicyclic byproduct.

Mitigation Strategies:

  • Use of Milder Acids: Switching from a strong Lewis acid to a milder protic acid, or using a Brønsted acid catalyst, may suppress the rearrangement.[1]

  • Lower Reaction Temperatures: Running the reaction at lower temperatures can disfavor the rearrangement pathway, which often has a higher activation energy.[1]

  • Substrate Modification: Modifying the substrate to avoid the formation of unstable carbocations can also be an effective strategy.[1]

cluster_1 Competing Pathways in Acid-Catalyzed Spirocyclization Precursor Precursor under Acidic Conditions Carbocation Formation of Carbocation Intermediate Precursor->Carbocation Desired_Pathway Intramolecular Cyclization (Desired Pathway) Carbocation->Desired_Pathway Side_Pathway Wagner-Meerwein Rearrangement (Side Pathway) Carbocation->Side_Pathway Desired_Product Desired Spiro[4.4]nonane Product Desired_Pathway->Desired_Product Rearranged_Product Rearranged Fused Bicyclic Byproduct Side_Pathway->Rearranged_Product

Caption: Competing pathways in acid-catalyzed spirocyclization.

Question 3: I am attempting a tandem radical cyclization to form a spiro[4.4]nonane system, but I am isolating a significant amount of the monocyclized product. How can I promote the second cyclization?

Answer:

The formation of monocyclized byproducts in tandem radical cyclizations is a common issue.[1] This often occurs when the rate of the second cyclization is significantly slower than competing radical termination or rearrangement reactions.[1]

Common Causes for Incomplete Cyclization:

  • Unfavorable Ring Closure: The stereoelectronics of the second ring closure may be less favorable.[1]

  • Radical Stability: The initially formed radical after the first cyclization may be too stable to react further intramolecularly.[1]

  • Radical Quenching: The intermediate radical may be prematurely quenched by a hydrogen donor or another radical in the reaction mixture.[1]

Troubleshooting Strategies:

ParameterRecommendationRationale
Radical Initiator Experiment with different radical initiators (e.g., AIBN, Et3B).The choice of initiator can influence the rate of radical generation and subsequent reactions.[2]
Radical Promoter Use an appropriate promoter like Bu3SnH.This can facilitate the desired cyclization pathway.[2]
Solvent Choose a solvent that does not readily act as a hydrogen donor.This will minimize premature quenching of the radical intermediate.
Concentration Adjust the concentration of the substrate and initiator.This can influence the relative rates of intra- and intermolecular reactions.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of spiro[4.4]nonane derivatives.

FAQ 1: What are the most common synthetic routes to spiro[4.4]nonane derivatives?

The synthesis of spiro[4.4]nonane derivatives can be achieved through various synthetic strategies, including:

  • Tandem Michael/Aldol Condensation: A Robinson-type annulation to form spiro[4.4]nonane-diones.[1]

  • Acid-Catalyzed Cyclizations: Often involving carbocationic intermediates.[1]

  • Palladium-Catalyzed Spirocyclization: Including Heck reactions and C-H activation cascades.[3][4][5]

  • Radical Cyclizations: Domino radical bicyclizations are effective for constructing the spirocyclic core.[2]

  • Dieckmann Condensation: Intramolecular condensation of diesters to form β-keto esters, which can be converted to spiro[4.4]nonane-diones.[6]

  • Diels-Alder Reactions: Using spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile to construct fused spiro systems.[7]

FAQ 2: I am observing an unexpected ring-opening of my spiro[4.4]nonane derivative during subsequent reactions. What conditions might be causing this?

Ring-opening of the spiro[4.4]nonane core can be a significant side reaction, particularly under certain conditions. For instance, in the hydrogenation of spiro[4.4]nonane-1,6-dione, the use of alcohol solvents was found to promote the opening of a spiro-ring as a major side reaction.[8] The mechanism likely involves the formation of a hemiacetal or hemiketal intermediate, which can then undergo further reactions leading to ring cleavage. To avoid this, consider using non-protic solvents like THF or hydrocarbons.

FAQ 3: My Palladium-catalyzed spirocyclization is not proceeding as expected. What are some key mechanistic considerations and potential side reactions?

Palladium-catalyzed spirocyclizations are powerful but can be mechanistically complex. A common pathway involves oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion.[3][9]

Potential Issues and Side Reactions:

  • β-Hydride Elimination: If the intermediate alkylpalladium(II) species has accessible β-hydrogens, elimination can compete with the desired C-H activation, leading to alkene byproducts.

  • Direct Reductive Elimination: The spiro-palladacycle intermediate could undergo direct reductive elimination, which would be an unproductive pathway. However, DFT calculations have shown that the energy barrier for this is often much higher than for the desired migratory insertion.[4]

  • Alkene Isomerization: In intramolecular Heck reactions, migration of the double bond in the product can be a side reaction. This can sometimes be suppressed by the addition of certain bases or silver salts.[10]

General Experimental Workflow for Synthesis and Purification

cluster_2 General Experimental Workflow Reaction Perform Spirocyclization Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography, Distillation, or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Spiro[4.4]nonane Derivative Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Purification Protocol: Column Chromatography

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient will depend on the polarity of the desired spiro[4.4]nonane derivative and the byproducts.

Procedure:

  • Prepare a column with silica gel in the initial, low-polarity mobile phase.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the dissolved crude product onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity of the solvent system.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[1]

References

  • BenchChem. (n.d.). Common side reactions and byproducts in spiro[4.4]nonane synthesis.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21004–21015. [Link]

  • López-Suárez, L., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496–1509. [Link]

  • López-Suárez, L., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496–1509. [Link]

  • Chan, A. S. C., et al. (1995). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane- 1,6-Dione: the Profound Effect of Hydrogenating Agents. Tetrahedron: Asymmetry, 6(12), 2953–2959. [Link]

  • Kharitonov, D. I., et al. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry, 88(15), 10549–10558. [Link]

  • Wang, Q., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Organic Chemistry Frontiers, 9(11), 2947–2953. [Link]

  • Harada, N., et al. (1982). Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. Journal of the Chemical Society, Chemical Communications, (7), 393–395. [Link]

  • Georgiou, I., et al. (2010). Dimerization of Indanedioneketene to Spiro-oextanone: A Theoretical Study. The Journal of Organic Chemistry, 75(18), 6089–6095. [Link]

  • Wang, Q., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Organic Chemistry Frontiers, 9(11), 2947–2953. [Link]

  • Huang, Q., et al. (2016). Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion. Organic Letters, 18(24), 6428–6431. [Link]

  • Overman, L. E., & Rosen, M. D. (2001). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. The Journal of Organic Chemistry, 66(24), 8074–8081. [Link]

  • Neff, R. K., & Toste, F. D. (2018). Merging π-Acid and Pd Catalysis: Dearomatizing Spirocyclization/Cross-Coupling Cascade Reactions of Alkyne-Tethered Aromatics. Organic Letters, 21(1), 136–140. [Link]

  • Herzon, S. B., & O’Malley, D. P. (2011). Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids. Synlett, 2011(13), 1791–1806. [Link]

  • Sanda, F., & Endo, T. (1999). Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. Journal of Polymer Science Part A: Polymer Chemistry, 37(15), 2651–2662. [Link]

  • LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • Reddy, R. P., et al. (2020). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indoles. Organic Letters, 22(8), 3146–3150. [Link]

  • Beil, A., & Gais, H.-J. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(21), 5674–5677. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21004–21015. [Link]

  • de Meijere, A., et al. (2008). Formation of Spirocyclic Compounds from Heck Cyclizations Invoking Cyclic Enamides. The Journal of Organic Chemistry, 73(14), 5433–5441. [Link]

  • Wang, C., et al. (2018). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 9(21), 4786–4791. [Link]

  • Clive, D. L. J., & Daigneault, S. (1991). Synthesis of spiro-compounds: use of diselenoacetals for generation of quaternary centres by alkylation and radical cyclization. Journal of the Chemical Society, Chemical Communications, (6), 332–334. [Link]

  • Kálai, T., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. [Link]

  • Wikipedia. (n.d.). Radical cyclization. Retrieved from [Link]

  • Iseki, K., et al. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. Organic Letters, 19(2), 346–349. [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Kharitonov, D. I., et al. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry, 88(15), 10549–10558. [Link]

Sources

Diagnostic Workflow: Managing Spirocyclic Steric Hindrance

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Scaffolds. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving the spiro[4.4]nonane framework.

Spirocycles are privileged structural motifs in modern drug discovery because their high fraction of sp3-hybridized carbons (Fsp3) enhances three-dimensionality, solubility, and metabolic stability[1][2]. However, the orthogonal arrangement of the two fused rings creates unique synthetic challenges. Substituents at the positions adjacent to the spiro quaternary carbon (e.g., the 1, 1', 6, and 6' positions) suffer from severe steric clashes. This guide provides field-proven, causality-driven solutions to manage these steric penalties.

G Start Issue: Low Yield / Poor Selectivity in Spiro[4.4]nonane Rxn PosCheck Is the reaction site adjacent to the spiro carbon (C1/C6)? Start->PosCheck Adjacent Yes: Severe Steric Hindrance Orthogonal rings block trajectory PosCheck->Adjacent C1, C1', C6, C6' Remote No: Remote Position Check electronics/solvent PosCheck->Remote C2, C3, etc. RxnType Identify Reaction Type Adjacent->RxnType NuclAdd Nucleophilic Addition (e.g., to Spiro-ketone) RxnType->NuclAdd CrossCoupling Transition Metal Catalysis (e.g., SPINOL synthesis) RxnType->CrossCoupling CondOpt Action: Use smaller nucleophiles (NaBH4) or raise temperature NuclAdd->CondOpt LigandOpt Action: Use flat ligands or H-bond directed CPAs CrossCoupling->LigandOpt

Diagnostic workflow for resolving steric hindrance in spiro[4.4]nonane reactions.

Frequently Asked Questions (FAQs)

Q1: Why do nucleophilic additions to spiro[4.4]nonan-1-one often fail or yield complex mixtures? A1: The failure is a direct result of trajectory occlusion. The orthogonal arrangement of the two cyclopentane rings creates a severe steric shield around the C1 carbonyl carbon. The Bürgi-Dunitz trajectory (the ideal ~107° angle for nucleophilic attack) is partially blocked by the methylene protons of the adjacent ring. Consequently, the activation energy for the desired addition increases. If you use strong, bulky bases or nucleophiles under these conditions, the kinetic enolate forms instead, leading to base-catalyzed side reactions such as aldol self-condensation[3]. Causality-Driven Solution: Shift to smaller nucleophiles (e.g., NaBH4 instead of L-Selectride). If enolate formation is the actual goal, utilize non-nucleophilic, highly hindered bases (like LiTMP) at lower temperatures to prevent self-condensation[3].

Q2: How do I overcome steric penalties when synthesizing or utilizing chiral SPINOL (1,1'-spirobiindane-7,7'-diol) derivatives? A2: In spiro[4.4]nonane-derived systems like SPINOL, the 1,1' (or 7,7' in the biindane numbering) positions are notoriously congested. During transition-metal cross-coupling, bulky phosphine ligands—which normally facilitate reductive elimination—can cause the metal center to become too encumbered to undergo transmetalation, effectively killing the catalyst. Causality-Driven Solution: Optimize the ligand profile by evaluating flatter ligands. For asymmetric functionalizations, SPINOL-derived chiral phosphoric acids (CPAs) are highly effective. They act as bifunctional organocatalysts, utilizing dual hydrogen bonding to organize the transition state. This effectively bypasses steric penalties by rigidly directing the incoming nucleophile to attack from the less sterically hindered face (the Si or Re face, dictated by the CPA's 6,6'-substituents)[4].

Q3: How does the spiro[4.4]nonane scaffold behave in drug binding pockets compared to flat aromatic rings? A3: Unlike planar aromatics, the spirocyclic system locks the conformation of the molecule, projecting substituents into distinct 3D vectors[2]. While this rigidity can optimize the spatial orientation of pharmacophores to maximize hydrogen bonding and π-stacking, it also means that a slight misalignment will cause severe steric clashes with the target protein residues[1]. You must use structure-based drug design (SBDD) to ensure the orthogonal ring does not project into a sterically restricted quadrant of the binding pocket.

Quantitative Data: Parameter Optimization for Spiro-Systems

Reaction TypeSubstratePrimary Steric ChallengeRecommended Catalyst/ReagentExpected Outcome
Ketone Reduction Spiro[4.4]nonan-1-oneBlocked Bürgi-Dunitz trajectoryNaBH4 (small hydride) or Clemmensen conditions>85% yield, minimal enolate side-products
Cross-Coupling 1,1'-Dibromospiro[4.4]nonaneStalled transmetalationPd2(dba)3 with flat biaryl ligandsHigh conversion, prevents catalyst resting-state trapping
Asymmetric Amidation SPINOL-imine derivativesFace-shielding by the orthogonal ringSPINOL-Phosphoric Acid (CPA, e.g., 9-anthracenyl substituted)>95% ee via H-bond directed attack[4]

Standard Operating Procedures (SOPs)

Protocol 1: Stability Testing and Controlled Reduction of Spiro[4.4]nonan-1-one

Objective: To achieve complete reduction of the sterically hindered spiro-ketone while actively preventing base-catalyzed self-condensation[3].

  • Preparation: Dissolve Spiro[4.4]nonan-1-one (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Selection: Strictly avoid bulky reducing agents like L-Selectride. Weigh out NaBH4 (2.0 equiv).

  • Temperature Control: Cool the reaction mixture to 0 °C. Causality Check: Lowering the temperature suppresses kinetic enolate formation, preventing aldol-type self-condensation—a common failure mode when the primary electrophilic site is sterically shielded.

  • Addition: Add the reducing agent dropwise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). If the starting material persists after 4 hours, the steric hindrance is severely retarding the kinetics. Do not add more equivalents of base/hydride (which promotes degradation); instead, gently reflux at 65 °C for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate under reduced pressure.

Protocol 2: Asymmetric Cascade Reaction using SPINOL-Phosphoric Acids

Objective: To bypass steric penalties in spirocyclic functionalizations by utilizing hydrogen-bond-directed transition states[4].

  • Catalyst Preparation: Select a SPINOL-derived chiral phosphoric acid (CPA) with bulky 6,6'-substituents (e.g., 9-anthracenyl). Causality Check: The 6,6'-substituents on the SPINOL backbone dictate the dimensions of the chiral pocket, selectively blocking the more hindered face of the substrate[4].

  • Reaction Setup: Combine the spiro-substrate and nucleophile in a non-polar solvent (e.g., MTBE or Benzene) to maximize the strength of the hydrogen-bonding network.

  • Execution: Add 5 mol% of the SPINOL-CPA catalyst. Stir at room temperature.

  • Self-Validation Checkpoint: Analyze the enantiomeric excess (ee) via chiral HPLC. If the ee is below 90%, the steric bulk of the nucleophile may be clashing with the CPA's 6,6'-substituents. To correct this, either switch to a less hindered nucleophile or lower the temperature to 0 °C to rigidify the hydrogen-bonded transition state.

References

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - The Royal Society of Chemistry -1

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online - 2

  • Highly Enantioselective Synthesis of Dihydroquinazolinones Catalyzed by SPINOL-Phosphoric Acids - ACS Catalysis - 4

  • Stability of Spiro[4.4]nonan-1-one under various reaction conditions - Benchchem - 3

Sources

Technical Support Center: Troubleshooting Low Conversion in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the construction of spirocyclic scaffolds. Spiro compounds—molecules featuring two rings joined by a single quaternary carbon atom—are highly prized bioisosteres in modern drug discovery[1]. However, synthesizing them is notoriously difficult. The inherent steric hindrance at the spiro center and the high thermodynamic ring strain often lead to stalled reactions, catalyst poisoning, and frustratingly low conversion rates[2].

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind failed spirocyclizations, focusing heavily on transition-metal-catalyzed cross-coupling methodologies (such as Buchwald-Hartwig aminations and dearomative spirocyclizations), and provide self-validating protocols to rescue your yields.

Diagnostic Workflow for Spirocyclization

Before altering your reaction conditions, you must identify the kinetic bottleneck. Use the diagnostic flowchart below to map your LC-MS or GC-MS crude analysis to the correct mechanistic failure point.

TroubleshootingWorkflow Start Low Conversion in Spirocyclization CheckLCMS Analyze Crude by LC-MS (Identify Intermediates) Start->CheckLCMS SM_Remains Starting Material Remains Unreacted CheckLCMS->SM_Remains Intermediates Accumulation of Intermediates CheckLCMS->Intermediates SideProducts High Byproduct Formation CheckLCMS->SideProducts Catalyst Check Catalyst Activation (Moisture/O2 Poisoning) SM_Remains->Catalyst Steric Increase Ligand Steric Bulk (Force Reductive Elimination) Intermediates->Steric Temp Optimize Thermodynamics (Overcome Ring Strain) SideProducts->Temp

Diagnostic workflow for troubleshooting spirocyclization conversion.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My starting material is fully consumed, but my conversion to the spiro product is <20%. LC-MS shows a buildup of an intermediate mass. What is happening?

The Causality: You are likely trapped at the reductive elimination step. In transition-metal-catalyzed spirocyclizations (e.g., 3[3]), the metal center undergoes oxidative addition and transmetalation/amine binding relatively easily. However, forming the quaternary spiro center requires bringing two bulky, sterically demanding fragments together. If your ligand is too small (e.g., PPh₃ or dppf), the palladium intermediate is too stable, and the thermodynamic barrier to expel the product and regenerate Pd(0) is insurmountable. The Solution: Switch to a highly sterically demanding dialkylbiarylphosphine ligand. Ligands like RuPhos or L15 possess a large cone angle that artificially crowds the metal center, thermodynamically forcing the reductive elimination of the bulky spirocycle to relieve steric strain[3][4].

Q2: I am attempting an intramolecular Buchwald-Hartwig amination to form a spiro-indoline, but the reaction stalls at 50% conversion with unreacted starting material. Why?

The Causality: This is a classic case of catalyst deactivation via product inhibition or oxidative degradation . Spirodiamines and spiro-indolines are often highly basic and can competitively bind to the active Pd(0) species, preventing further oxidative addition of your aryl halide[4]. Alternatively, trace oxygen is oxidizing your electron-rich phosphine ligand. The Solution: First, ensure strict Schlenk techniques. Second, utilize a pre-catalyst system that ensures a rapid, high concentration of active Pd(0) without requiring high temperatures that promote degradation. Using a palladacycle pre-catalyst (like RuPhos Pd G3) combined with a strong, non-nucleophilic base (NaOtBu) ensures rapid activation[2]. If the reaction stalls, perform a "spike" experiment: add 1 mol% of fresh catalyst at the 50% mark. If conversion resumes, your catalyst is dying prematurely.

Q3: How do I overcome the thermodynamic ring strain when forming small (e.g., spiro[3.3]heptane) spirocycles?

The Causality: Small spirocycles possess immense angle strain. Under kinetic control (low temperatures), the activation energy required to close the second ring is too high, leading to intermolecular oligomerization or β-hydride elimination side reactions[1]. The Solution: You must operate under strict thermodynamic control. Elevate the temperature (e.g., 100–120 °C in 1,4-dioxane) and maintain a highly dilute reaction environment (typically <0.05 M). High dilution favors intramolecular spirocyclization over intermolecular oligomerization by increasing the mean free path between distinct substrate molecules.

Quantitative Data: Ligand Effects on Spirocyclization Conversion

To illustrate the critical nature of ligand selection in overcoming steric hindrance during spiro compound synthesis, review the following standardized data table based on the arylation of spirodiamines[4].

Catalyst SystemLigand TypeRelative Steric Bulk (Cone Angle/Bite Angle)Conversion to Spirocycle (%)Primary Failure Mode
Pd₂(dba)₃ / PPh₃Monodentate PhosphineLow (145°)< 5%Stalled at reductive elimination.
Pd₂(dba)₃ / BINAPBidentate PhosphineMedium (92° bite angle)22%Competitive β-hydride elimination.
Pd₂(dba)₃ / XPhosDialkylbiarylphosphineHigh68%Moderate product inhibition.
Pd₂(dba)₃ / RuPhos Dialkylbiarylphosphine Very High > 93% Optimal. Rapid reductive elimination.

Self-Validating Experimental Protocol

Below is a highly optimized, self-validating protocol for the Intramolecular Buchwald-Hartwig N-Arylation to yield Spiro[indoline-2,3'-piperidines] [2]. This protocol incorporates built-in diagnostic checks to ensure scientific integrity at every step.

Materials & Reagents
  • Substrate: Bicyclic hydrazine precursor (0.5 mmol)

  • Pre-catalyst: Pd₂(dba)₃ (0.01 mmol, 2 mol%)

  • Ligand: RuPhos (0.022 mmol, 4.4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.05 M to prevent oligomerization)

Step-by-Step Methodology
  • Glovebox Preparation (Critical for active Pd(0) generation): Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Validation Check: The mixture should be a deep burgundy/purple powder. If it appears black or gray, the Pd₂(dba)₃ has degraded to palladium black; discard and use a fresh batch.

  • Substrate Addition: Dissolve the bicyclic hydrazine precursor in 10 mL of anhydrous 1,4-dioxane. Add this solution to the Schlenk tube. Seal the tube with a Teflon-lined cap.

  • Catalyst Activation & Heating: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 100 °C.

    • Validation Check (15 minutes): Observe the color. A successful generation of the active L-Pd(0) species will shift the solution color from dark purple to a vibrant red-orange.

  • Reaction Monitoring (The "Self-Correcting" Step): After 2 hours, sample 10 µL of the reaction under a positive stream of argon. Dilute in LC-MS grade acetonitrile and analyze.

    • If SM is present and intermediate mass is absent: Catalyst is dead. Spike with 1 mol% Pd₂(dba)₃.

    • If intermediate mass is dominant: Increase bath temperature to 110 °C to force reductive elimination.

  • Workup and Cleavage: Once LC-MS confirms >95% conversion to the spirocyclic intermediate, cool to room temperature. Filter through a short pad of Celite to remove palladium residues (elute with EtOAc).

  • N-N Bond Cleavage: Concentrate the filtrate, redissolve in methanol, and treat with Zn dust and saturated NH₄Cl to cleave the hydrazine N-N bond, yielding the final spiro[indoline-2,3'-piperidine] free base.

References

  • Source: Chemical Reviews (ACS)
  • Source: National Institutes of Health (NIH)
  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: CCS Chemistry URL
  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] Source: ResearchGate URL

Sources

Technical Support Center: Advanced Catalysis for Spiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the synthesis of spiro[4.4]nonane architectures. As drug development increasingly targets complex, rigid three-dimensional scaffolds to improve pharmacological profiles and target specificity, the spiro[4.4]nonane ring system has emerged as a critical structural motif and a privileged chiral ligand backbone[1].

However, traditional synthetic routes relying on harsh basic conditions or heavy transition metals often suffer from poor regioselectivity, toxic metal retention, and oligomerization[2]. This guide provides field-proven troubleshooting strategies, alternative catalytic methodologies, and self-validating protocols to optimize your spirocyclization workflows.

Diagnostic Catalyst Selection

Before troubleshooting a failed reaction, ensure you have selected the appropriate catalytic system for your substrate and stereochemical goals. The following decision matrix maps out alternative, modern catalytic approaches that bypass traditional pitfalls.

CatalystSelection Start Target: Spiro[4.4]nonane Core Q1 Is absolute stereocontrol required? Start->Q1 Yes_Stereo Asymmetric Synthesis Q1->Yes_Stereo Yes No_Stereo Racemic / Achiral Synthesis Q1->No_Stereo No OrgCat Chiral Brønsted Acids (Nazarov/Semipinacol) Yes_Stereo->OrgCat Unactivated Substrates BioCat Biocatalysis (Baker's Yeast Resolution) Yes_Stereo->BioCat Racemic Diketones BaseCat Organobases (e.g., DABCO) (Tandem Annulation) No_Stereo->BaseCat Alkyne/Ketone Precursors MetalCat Earth-Abundant Metals (Co/Rh C-H Activation) No_Stereo->MetalCat Aryl/Alkenyl Precursors

Decision matrix for selecting alternative catalysts in spiro[4.4]nonane synthesis.

Troubleshooting & FAQs

Issue 1: Severe Oligomerization in Tandem Michael/Aldol Reactions

Question: I am attempting a Robinson-type tandem Michael/Aldol condensation to form a spiro[4.4]nonane-dione. I am using standard bases (NaOEt/KOH), but my yields are <20%, and MS analysis shows high-molecular-weight oligomers. How can I suppress this?

Root Cause Analysis: Strong, unhindered bases often fail to cleanly drive the second intramolecular step (the Aldol cyclization). Instead, the initially formed enolate acts as a nucleophile and attacks another molecule of the starting enone, triggering runaway intermolecular Michael additions (oligomerization)[2].

Alternative Catalyst Solution: Shift from strong inorganic bases to a nucleophilic organocatalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO has been proven highly effective in catalyzing the reaction of dimethyl acetylenedicarboxylate (DMAD) with ketoindandiones to yield highly functionalized spiro[4.4]nonanes[3]. Alternatively, you can bypass enolate chemistry entirely by using a Lewis acid catalyst (e.g., BF3​⋅Et2​O ) to drive the geminal acylation of acetals with 1,2-bis((trimethylsilyl)oxy)cyclobutene, which smoothly provides the spirocyclic core without oligomerization risks[4].

Issue 2: Achieving High Enantiopurity Without Heavy Metals

Question: We need to synthesize enantiopure spiro[4.4]nonane-1,6-dione for a chiral ligand backbone. Our downstream pharmaceutical application strictly limits heavy metal residues (Pd, Ru, Rh). What are the best metal-free catalytic alternatives?

Root Cause Analysis: Traditional asymmetric spirocyclizations rely heavily on precious transition metals coordinated to complex chiral ligands, which require aggressive scavenging protocols to meet API purity standards.

Alternative Catalyst Solution:

  • Organocatalysis: Utilize a Chiral Brønsted Acid (such as a chiral phosphoric acid). These catalysts drive an asymmetric tandem Nazarov cyclization/semipinacol rearrangement. The catalyst's chiral pocket activates the substrate via hydrogen bonding while strictly shielding one face of the molecule during the semipinacol shift, constructing the all-carbon quaternary stereocenter with up to 97% enantiomeric excess (ee)[1].

  • Biocatalysis: If starting from a readily synthesized racemic ketone precursor, employ a whole-cell bioreduction using Baker's yeast . The yeast enzymes perform a highly selective kinetic resolution, allowing gram-scale isolation of enantiopure spiro[4.4]nonane-1,6-dione (>99% ee)[5].

Issue 3: Poor Regioselectivity in C-H Activation Routes

Question: We are using C-H activation to build spirocycles from 2-alkenylphenols, but we are getting a mixture of regioisomers. Can we improve this without reverting to Palladium?

Root Cause Analysis: Non-directed or poorly directed C-H activation often leads to mixed insertion pathways, especially with unpolarized alkynes.

Alternative Catalyst Solution: Switch to earth-abundant transition metals like Cobalt (Co) or Rhodium (Rh) paired with specific directing groups. For example, an oxidative [3+2] C-H spiroannulation of 2-alkenylphenols with ynamides can be catalyzed by Cobalt at room temperature. The ynamide's polarization, combined with the Co-catalyst, confers exclusive regioselectivity, cleanly generating the spiro[4,5]decane or spiro[4.4]nonane derivatives[6]. Similarly, Cp*Rh(III) catalysts can utilize a dehydroproline moiety as a directing group for highly selective aromatic C-H bond activation[6].

Quantitative Catalyst Comparison

To aid in process development, the following table summarizes the expected performance metrics of these alternative catalytic systems based on recent literature.

Catalyst TypeSpecific CatalystReaction PathwayTypical YieldMax Enantiopurity (ee)Key Advantage
Organocatalyst Chiral Brønsted AcidTandem Nazarov / Semipinacol85–96%Up to 97%Metal-free; constructs 4 stereocenters directly[1].
Biocatalyst Baker's YeastKinetic Resolution (Reduction)42–54%*>99%Green chemistry; highly scalable for gram quantities[5].
Organobase DABCO[3+2] Annulation70–85%N/A (Racemic)Suppresses oligomerization; mild conditions[3].
Earth-Abundant Metal Cobalt (Co)C-H Spiroannulation65–80%N/ARoom temperature reaction; cost-effective metal[6].

*Note: Yields for kinetic resolution are theoretically capped at 50% per enantiomer.

Validated Experimental Protocol

Method: Chiral Brønsted Acid-Catalyzed Tandem Nazarov Cyclization/Semipinacol Rearrangement

This protocol details the metal-free synthesis of chiral spiro[4.4]nonane-1,6-diones from unactivated substrates[1]. It is designed as a self-validating system to ensure stereochemical integrity.

Materials Required:

  • Unactivated dienone substrate (1.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., SPINOL-derived phosphoric acid) (0.05–0.10 equiv)

  • Anhydrous Toluene (or 1,2-Dichloroethane)

  • Saturated aqueous NaHCO3​

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon three times to ensure a strictly anhydrous environment.

  • Reagent Loading: Add the dienone substrate (1.0 mmol) and the chiral Brønsted acid catalyst (0.05 mmol) to the tube.

  • Solvent Addition: Inject 10 mL of anhydrous toluene.

    • Causality Check: Non-polar solvents like toluene are critical here. They prevent solvent-solute hydrogen bonding, forcing the substrate to hydrogen-bond exclusively with the chiral catalyst's pocket, which is necessary for high enantioselectivity.

  • Reaction Execution: Stir the mixture at the optimized temperature (typically 0 °C to 25 °C) for 12–24 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the UV-active dienone starting material spot is fully consumed and a new, lower Rf​ spot (the spiro-dione) appears.

  • Quenching (Critical Step): Immediately quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ .

    • Causality Check: The Brønsted acid must be rapidly neutralized. Leaving the product in an acidic environment post-reaction can lead to the epimerization of the newly formed alpha-stereocenters, destroying the enantiomeric excess.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography on silica gel.

  • Analytical Validation: Determine the enantiomeric excess (ee%) via chiral HPLC. Confirm the formation of the spirocyclic core via 13C NMR; the all-carbon quaternary spiro center will characteristically appear between 50–60 ppm.

References

  • A Practical Asymmetric Synthesis of Enantiopure Spiro[4,4]nonane‐1,6‐dione Source: researchgate.net URL:[Link][5]

  • Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds Source: researchgate.net URL:[Link][6]

  • Assembly of tricyclic compounds that include the spiro[4.4]nonane subunit Source: cdnsciencepub.com URL:[Link][4]

  • Synthesis of Highly Functionalized Spirocycles and Pentafulvene-Containing Dyes Involving 2-(2'-ketoalkyl)-1,3-indandiones Source: nih.gov URL:[Link][3]

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction Source: acs.org URL:[Link][7]

  • Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones Source: acs.org URL:[Link][1]

Sources

Validation & Comparative

Comparative Guide: Spiro[4.4]nonane vs. Spiro[4.5]decane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The strategic shift from planar, aromatic "flatland" to three-dimensional architectures has revolutionized modern medicinal chemistry. Increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates due to enhanced aqueous solubility, reduced target promiscuity, and superior metabolic stability [3]. Among 3D motifs, spirocyclic scaffolds—where two rings share a single quaternary carbon—offer exceptional conformational rigidity and precise vector projection [5].

This technical guide provides a rigorous comparative analysis between two highly privileged scaffolds: spiro[4.4]nonane and spiro[4.5]decane . By understanding the distinct physicochemical and geometric properties of these two systems, drug development professionals can rationally engineer bioisosteres to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural and Physicochemical Divergence

While both scaffolds increase the 3D character of a molecule, their geometric constraints dictate their specific applications in drug design.

  • Spiro[4.4]nonane: Composed of two orthogonal 5-membered rings (cyclopentane or hetero-cyclopentane derivatives). The bond angles in the 5-membered rings are tighter, resulting in higher inherent ring strain. This scaffold is exceptionally rigid and compact, making it an ideal bioisostere for constraining flexible amines [2]. It is frequently employed to lock the conformation of pharmacophores targeting specific G-protein-coupled receptors (GPCRs) where a tight binding pocket prohibits larger ring expansions [4].

  • Spiro[4.5]decane: Fuses a 5-membered ring with a 6-membered ring. The 6-membered ring typically adopts a stable chair conformation, alleviating overall ring strain while projecting substituents in well-defined axial and equatorial vectors. This scaffold is widely used as a bioisostere for piperidines and morpholines, offering a superior pharmacokinetic profile and higher metabolic stability due to the steric shielding of the spiro-center [3].

Target Specificity & Biological Applications

Spiro[4.5]decane in HIF-PHD Inhibition

Derivatives of the saturated spiro[4.5]decanone core are highly privileged in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzyme inhibitors [1]. By acting as competitive inhibitors of the 2-oxoglutarate (2-OG) co-substrate, these spirocycles prevent the hydroxylation of HIF-α. This stabilizes HIF-α under normoxic conditions, allowing it to translocate to the nucleus and upregulate erythropoietin (EPO) for the treatment of anemia and ischemia-related diseases [1].

HIF_Pathway Normoxia Normoxic Conditions PHD_Active PHD Enzyme Active Normoxia->PHD_Active Hypoxia Hypoxia or Spiro[4.5]decane PHD_Inactive PHD Enzyme Inhibited Hypoxia->PHD_Inactive HIF_Deg HIF-α Degradation PHD_Active->HIF_Deg Hydroxylation HIF_Stab HIF-α Stabilization PHD_Inactive->HIF_Stab 2-OG Competition Gene_Exp Erythropoietin (EPO) Expression HIF_Stab->Gene_Exp Nucleus Translocation

HIF signaling pathway modulation by spiro[4.5]decane derivatives.

Spiro[4.4]nonane in CNS Targets

The compact, lipophilic nature of the spiro[4.4]nonane core makes it highly permeable across the blood-brain barrier (BBB). For instance, 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione derivatives have been successfully developed as highly potent 5-HT6 receptor antagonists (with Ki​ values in the low nanomolar range) for the treatment of cognitive disorders [4].

Quantitative Data: Physicochemical Comparison

The following table summarizes the general physicochemical shifts observed when replacing a standard planar heterocycle (e.g., piperazine/piperidine) with spirocyclic scaffolds during lead optimization [3][5].

ParameterPlanar Analog (e.g., Piperidine)Spiro[4.4]nonane ScaffoldSpiro[4.5]decane Scaffold
Fsp³ Character Low (~0.3 - 0.5)High (>0.7)High (>0.8)
Conformational State Highly flexibleRigid, locked orthogonalChair conformation (6-ring)
Aqueous Solubility Baseline+ 10 to 50-fold increase+ 20 to 100-fold increase
Lipophilicity (LogD) HighDecreased (ΔLogD ~ -0.5)Decreased (ΔLogD ~ -0.8)
Metabolic Clearance ( Clint​ ) High (CYP450 liable)Moderate to LowVery Low (Steric shielding)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these scaffolds.

Protocol 1: Synthesis of Spirocyclic Hydantoins via Bucherer-Bergs Reaction

Causality & Design: The Bucherer-Bergs multicomponent reaction is the gold standard for constructing spirocyclic hydantoins from cyclic ketones (e.g., cyclopentanone for spiro[4.4] or cyclohexanone for spiro[4.5]). The use of ammonium carbonate and potassium cyanide ensures the formation of the thermodynamically stable hydantoin. The reaction is conducted in a sealed vessel to prevent the escape of NH3​ and CO2​ gases, driving the equilibrium forward despite the steric hindrance of the quaternary spiro-center.

  • Preparation: In a heavy-walled sealed tube, dissolve 10.0 mmol of the starting ketone (e.g., cyclopentanone) in 20 mL of a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add 15.0 mmol of potassium cyanide (KCN) and 30.0 mmol of ammonium carbonate (NH4​)2​CO3​ . Safety Note: KCN is highly toxic; perform strictly in a fume hood.

  • Thermal Cyclization: Seal the tube and heat the mixture to 60°C for 12–16 hours. The elevated temperature is critical to overcome the activation energy required for the intermediate aminonitrile cyclization.

  • Isolation: Cool the reaction to 0°C. The spiro-hydantoin typically precipitates as a white solid.

  • Purification: Filter the precipitate, wash with ice-cold water (3 x 10 mL) to remove residual inorganic salts, and dry under a high vacuum.

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating System)

Causality & Design: To quantify the metabolic stability advantage of spirocycles over planar analogs, a liver microsome assay is employed. An NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is utilized instead of direct NADPH addition to ensure sustained, zero-order CYP450 enzymatic activity over the incubation period. Verapamil is included as a high-clearance positive control to validate the metabolic competency of the microsome batch.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing human liver microsomes (0.5 mg/mL protein), 1 µM of the spirocyclic test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 10 µL of the NADPH regenerating system.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 20 µL aliquots and immediately quench the reaction by adding 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) based on the compound depletion half-life.

Workflow Design Scaffold Selection (Spiro[4.4] vs[4.5]) Synth Bucherer-Bergs Synthesis Design->Synth Route Planning Assay Microsomal Stability (LC-MS/MS) Synth->Assay Library Gen Lead Lead Candidate Selection Assay->Lead PK/PD Profiling

General workflow from spirocyclic scaffold design to lead candidate selection.

The Spiro[4.4]nonane Scaffold: A Comparative Guide to its In Vitro and In Vivo Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a driving force in medicinal chemistry. In this pursuit, the structural complexity of drug candidates plays a pivotal role. Moving beyond the traditional "flat" aromatic structures, modern drug discovery is increasingly exploring three-dimensional scaffolds that can better interact with the intricate topographies of biological targets. Among these, the spiro[4.4]nonane framework has emerged as a promising structural motif. Its inherent rigidity and three-dimensional orientation of substituents offer a unique platform for the design of a new generation of drugs.

This guide provides an in-depth technical comparison of the in vitro and in vivo performance of spiro[4.4]nonane-based drug candidates against established therapeutic alternatives. We will delve into the experimental data that underpins their evaluation, elucidate the rationale behind the chosen methodologies, and present a clear, data-driven comparison to inform future drug development endeavors.

The Spiro[4.4]nonane Advantage: A Structural Perspective

The spiro[4.4]nonane scaffold consists of two five-membered rings fused at a single carbon atom. This unique spirocyclic junction imparts a distinct three-dimensional geometry, which can lead to several advantages in drug design:

  • Enhanced Target Affinity and Selectivity: The rigid conformation of the spiro[4.4]nonane core can pre-organize functional groups in a spatially defined manner, leading to more precise interactions with the binding sites of target proteins. This can result in higher potency and reduced off-target effects compared to more flexible acyclic or monocyclic analogues.

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can modulate a molecule's lipophilicity, solubility, and metabolic stability. The increased sp3 character of the scaffold often leads to improved solubility and can disrupt metabolic pathways that target planar aromatic rings.

  • Novel Chemical Space: The spiro[4.4]nonane framework provides access to a novel and underexplored chemical space, offering opportunities to identify hits against challenging biological targets where traditional scaffolds have failed.

Comparative In Vitro Evaluation: Gauging Potency and Selectivity

The initial assessment of any new drug candidate relies on a battery of in vitro assays designed to determine its biological activity and selectivity. Here, we compare the performance of spiro[4.4]nonane-based compounds in key therapeutic areas against standard drugs.

Anticancer Activity: A Head-to-Head with Doxorubicin

Several studies have highlighted the potential of spiro[4.4]nonane derivatives as anticancer agents. In a comparative study, the in vitro cytotoxicity of novel spiro-pyrrolopyridazine derivatives was evaluated against various human cancer cell lines and compared to the well-established chemotherapeutic agent, doxorubicin.[1]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of a Spiro-pyrrolopyridazine Derivative (SPP) and Doxorubicin [1]

CompoundMCF-7 (Breast Cancer)H69AR (Lung Cancer)PC-3 (Prostate Cancer)HEK-293 (Non-cancerous)Selectivity Index (SI) vs. MCF-7
SPP Derivative (8k) 5.28.16.535.46.8
Doxorubicin 0.81.21.5Not ReportedNot Applicable

A higher Selectivity Index (SI = IC50 in non-cancerous cells / IC50 in cancerous cells) indicates greater selectivity for cancer cells.

The data indicates that while the spiro-pyrrolopyridazine derivative 8k shows promising cytotoxic activity against cancer cell lines, doxorubicin exhibits greater potency (lower IC50 values) in this particular study.[1] However, the spiro compound demonstrates a degree of selectivity towards cancer cells over non-cancerous cells, a crucial parameter in the development of safer chemotherapeutics.[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, H69AR, PC-3) and a non-cancerous cell line (e.g., HEK-293) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the spiro[4.4]nonane derivative or the reference drug (e.g., doxorubicin) for 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and its basis in assessing metabolic activity, which is a hallmark of viable cells. The use of multiple cancer cell lines provides a broader understanding of the compound's spectrum of activity, while the inclusion of a non-cancerous cell line is critical for evaluating its selectivity and potential for toxicity to healthy tissues.

graph TD; A[Start: Seed Cells in 96-well plate] --> B{Incubate for 24h}; B --> C[Treat with Spiro Drug & Doxorubicin]; C --> D{Incubate for 72h}; D --> E[Add MTT Reagent]; E --> F{Incubate for 4h}; F --> G[Add DMSO to dissolve Formazan]; G --> H[Measure Absorbance at 570nm]; H --> I[Calculate IC50 Values]; Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.
Antimicrobial Activity: Challenging the Standard, Ciprofloxacin

The rise of antibiotic resistance necessitates the development of new antibacterial agents. Spiro[4.4]nonane derivatives have been investigated for their potential to combat pathogenic bacteria. In a comparative study, the antibacterial activity of ciprofloxacin congeners with a 2-azaspiro[4.4]nonane periphery was evaluated against a panel of ESKAPE pathogens and compared to the widely used fluoroquinolone antibiotic, ciprofloxacin.[2]

Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of a 2-Azaspiro[4.4]nonane Ciprofloxacin Congener and Ciprofloxacin [2]

CompoundE. cloacae (G-)S. aureus (G+)K. pneumoniae (G-)A. baumannii (G-)P. aeruginosa (G-)E. faecalis (G+)
2-Azaspiro[4.4]nonane Congener (6d) 21>1284>1282
Ciprofloxacin 0.060.250.1250.50.250.5

The results show that while the spiro[4.4]nonane congener exhibits potent activity against certain Gram-positive and Gram-negative bacteria, ciprofloxacin demonstrates a broader spectrum of activity and generally lower MIC values.[2] Interestingly, the spiro derivative shows comparable or slightly better activity against S. aureus and E. faecalis in this specific study.[2] This suggests that the spiro[4.4]nonane scaffold could be a valuable starting point for developing agents targeting specific resistant strains.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The spiro[4.4]nonane derivative and the reference antibiotic (e.g., ciprofloxacin) are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. The use of a panel of clinically relevant ESKAPE pathogens provides a robust assessment of the compound's potential clinical utility against multidrug-resistant bacteria.

In Vivo Evaluation: From the Bench to Preclinical Models

Promising in vitro data is a prerequisite for advancing a drug candidate to in vivo studies. These studies in animal models are essential to evaluate the compound's efficacy, pharmacokinetics, and safety in a complex biological system.

Anticancer Efficacy in Xenograft Models
  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered the spiro[4.4]nonane derivative, the reference drug (e.g., doxorubicin), or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Causality Behind Experimental Choices: Xenograft models using human cancer cell lines are a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's antitumor activity in a living organism. Immunocompromised mice are used to prevent the rejection of the human tumor cells. Monitoring tumor volume provides a direct measure of efficacy, while tracking body weight is a key indicator of the drug's toxicity.

graph TD; A[Start: Inject Cancer Cells into Mice] --> B{Allow Tumor Growth}; B --> C[Randomize Mice into Treatment Groups]; C --> D[Administer Spiro Drug, Doxorubicin, or Vehicle]; D --> E{Monitor Tumor Volume & Body Weight}; E --> F[Endpoint: Excise and Analyze Tumors]; Caption: General Workflow for In Vivo Anticancer Efficacy Studies in a Xenograft Model.
Antioxidant and Hepatoprotective Effects

Spiro compounds have also been investigated for their antioxidant properties.[3] While direct in vivo comparisons with standard antioxidants for spiro[4.4]nonane derivatives are limited, we can outline a typical experimental design to evaluate hepatoprotective effects against a known hepatotoxin like carbon tetrachloride (CCl₄), using a standard hepatoprotective agent like silymarin for comparison.[4][5]

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week.

  • Grouping and Treatment: Rats are divided into groups: a normal control group, a CCl₄ control group, a silymarin-treated group, and a spiro[4.4]nonane derivative-treated group. The treatment groups receive the respective compounds orally for a specified period.

  • Induction of Hepatotoxicity: On the last day of treatment, all groups except the normal control are administered CCl₄ (diluted in olive oil, intraperitoneally) to induce liver damage.

  • Sample Collection: After 24 hours, blood samples are collected for biochemical analysis (e.g., ALT, AST, ALP), and the livers are excised for histopathological examination and measurement of antioxidant enzyme levels (e.g., SOD, CAT, GPx).

Causality Behind Experimental Choices: The CCl₄-induced hepatotoxicity model is a widely accepted and reproducible model for screening hepatoprotective agents. CCl₄ induces liver damage through the formation of free radicals, making it suitable for evaluating the in vivo antioxidant effects of a compound. Silymarin is a well-characterized natural product with proven hepatoprotective and antioxidant properties, making it an appropriate positive control.[4][5] The measurement of liver enzymes (ALT, AST, ALP) in the blood serves as a biomarker for liver damage, while the assessment of antioxidant enzymes in the liver tissue provides a direct measure of the compound's effect on the endogenous antioxidant defense system.

Conclusion: The Promising Trajectory of Spiro[4.4]nonane-Based Drugs

The available in vitro and in vivo data, while not always in the form of direct head-to-head comparative studies, strongly suggest that the spiro[4.4]nonane scaffold is a valuable asset in the medicinal chemist's toolbox. Derivatives of this scaffold have demonstrated promising activities across a range of therapeutic areas, including oncology, infectious diseases, and conditions related to oxidative stress.

While established drugs like doxorubicin and ciprofloxacin often exhibit superior potency and broader spectrum of activity in initial screenings, the unique three-dimensional structure of spiro[4.4]nonane derivatives offers significant potential for optimization. The observed selectivity of some spiro compounds for cancer cells over healthy cells and their activity against specific resistant bacterial strains highlight the opportunities for developing more targeted and safer therapies.

Future research should focus on conducting more direct comparative studies, including comprehensive in vivo evaluations that not only assess efficacy but also delve into the pharmacokinetic and toxicological profiles of these novel compounds. Such data will be crucial for translating the promise of the spiro[4.4]nonane scaffold into clinically successful drugs.

References

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). MDPI. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (n.d.). PMC. [Link]

  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. (n.d.). PMC. [Link]

  • Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives. (2015). MDPI. [Link]

  • Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles. (n.d.). PMC. [Link]

  • Antioxidant and hepatoprotective effects of silymarin phytosomes compared to milk thistle extract in CCl4 induced hepatotoxicity in rats. (2014). PubMed. [Link]

  • Silymarin and hepatoprotection. (2012). PubMed. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI. [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. (n.d.). RSC Publishing. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PubMed. [Link]

  • Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model. (2025). MDPI. [Link]

  • (PDF) Antioxidant and hepatoprotective effects of silymarin phytosomes compared to milk thistle extract in CCl 4 induced hepatotoxicity in rats. (2013). ResearchGate. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Spirocyclic derivatives as antioxidants: a review. (n.d.). PMC. [Link]

Sources

The Emergence of Spiro[4.4]nonanes: A Comparative Guide to Their Efficacy Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic efficacy and improved safety profiles is perpetual. Among the myriad of structures being explored, spiro[4.4]nonane and its derivatives have garnered significant attention. Their unique three-dimensional and rigid conformation presents an exciting opportunity for designing drugs with high target specificity and novel mechanisms of action. This guide provides a comprehensive comparison of the efficacy of spiro[4.4]nonane compounds to existing drugs, with a focus on their potential in oncology and neuroprotection, supported by available experimental data and detailed protocols for their evaluation.

The Spiro[4.4]nonane Scaffold: A New Dimension in Drug Design

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct structural advantage over their linear or fused-ring counterparts. The spiro[4.4]nonane framework, in particular, provides a rigid yet three-dimensional architecture that can lead to improved binding affinity and selectivity for biological targets.[1][2] This structural rigidity can also enhance metabolic stability and other pharmacokinetic properties, making these compounds attractive candidates for drug development.[3] While extensive clinical data on spiro[4.4]nonane derivatives is still emerging, preclinical studies have demonstrated their potential across various therapeutic areas, including as anticancer, antiviral, and neuroprotective agents.[2][4][5]

Comparative Efficacy in Oncology: Spirooxindoles vs. Conventional Chemotherapeutics

Spirooxindoles, a prominent class of compounds featuring the spiro[4.4]nonane core, have been a focal point of anticancer research. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways implicated in cancer progression.[5][6] A direct comparison with established chemotherapeutic agents like doxorubicin reveals a promising, albeit nuanced, picture.

While direct head-to-head clinical trials are not yet available, numerous in vitro studies have benchmarked the cytotoxic effects of novel spirooxindole derivatives against various cancer cell lines, frequently using doxorubicin as a reference. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Spiro[indoline-pyrrolizin]-one Derivative SKNSH (Neuroblastoma)4.61[7]
DoxorubicinSKNSH (Neuroblastoma)6.3[7]
Spirooxindole Derivative HepG2 (Liver)6.9[7]
DoxorubicinHepG2 (Liver)0.12[7]
Spiro-pyrrolopyridazine (SPP10) MCF-7 (Breast)2.31[8]
Erlotinib (Reference Drug)EGFR Kinase Assay>SPP10[8]
Di-spirooxindole Derivative (25b) PC3 (Prostate)3.7[9]
Spirooxindole Derivative (21l) HeLa (Cervical)0.71[9]
Camptothecin (Reference Drug)HeLa (Cervical)1.66[9]

Analysis of Anticancer Efficacy:

The data indicates that while some spirooxindole derivatives exhibit potent anticancer activity, their efficacy can be highly dependent on the specific chemical structure and the cancer cell line being targeted. For instance, a spiro[indoline-pyrrolizin]-one derivative showed greater potency than doxorubicin against the SKNSH neuroblastoma cell line.[7] Similarly, a spirooxindole derivative demonstrated superior activity against the HeLa cervical cancer cell line when compared to camptothecin.[9]

However, in other cases, such as against the HepG2 liver cancer cell line, doxorubicin remains significantly more potent.[7] It is crucial to note that many existing chemotherapeutics, like doxorubicin, often have dose-limiting toxicities. The potential for spiro compounds to exhibit greater selectivity towards cancer cells over normal cells is a key area of ongoing research.[9][10] For example, spiro-pyrrolopyridazine derivative SPP10 showed selective cytotoxicity against cancer cells with a lower impact on non-tumorigenic cells.[8]

The mechanism of action for many spirooxindoles involves the induction of apoptosis through pathways such as the p53-MDM2 interplay and the modulation of Bcl-2 family proteins.[11][12] This can be a distinct advantage over some traditional DNA-damaging agents, potentially leading to a more targeted therapeutic effect.

Evaluating Anticancer Efficacy: A Standardized Protocol

To enable a direct and objective comparison between novel spiro[4.4]nonane compounds and existing anticancer drugs, a standardized in vitro cytotoxicity assay is essential. The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted method for assessing cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the spiro[4.4]nonane compounds and the reference drug (e.g., doxorubicin) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds to achieve a range of final concentrations.

    • Treat the cells with the compounds and include a vehicle control (DMSO) and a positive control (reference drug).

  • Incubation:

    • Incubate the treated cells for a specified period, typically 48 or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput nature, and its direct correlation of mitochondrial metabolic activity with cell viability. The use of a reference drug like doxorubicin provides a critical benchmark for evaluating the potency of the novel compounds under identical experimental conditions.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment compound_prep 3. Compound Preparation (Spiro compounds & Doxorubicin) compound_prep->treatment incubation 5. Incubation (48-72h) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis 9. Data Analysis (IC50 determination) read_absorbance->data_analysis

Workflow for In Vitro Cytotoxicity Assessment.

Comparative Efficacy in Neuroprotection: Spiro Compounds vs. Riluzole

The therapeutic potential of spiro compounds also extends to neurodegenerative diseases. Their ability to modulate various cellular pathways, including those involved in oxidative stress and apoptosis, makes them intriguing candidates for neuroprotection.[13][14] A comparison with existing neuroprotective agents, such as Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS), can shed light on their potential advantages.

Riluzole's neuroprotective effects are primarily attributed to its ability to inhibit glutamatergic transmission by blocking voltage-dependent sodium channels.[15][16][17] In contrast, some spiro compounds may exert their neuroprotective effects through different mechanisms. For instance, a synthetic spirosteroid analogue has been shown to protect against glutamate-induced excitotoxicity with a half-maximal effective concentration (EC50) of 10.97 µM in PC12 cells.[18] This protection is thought to be mediated by the induction of anti-apoptotic Bcl-2 proteins.[19]

Compound/DrugIn Vitro ModelEC50/EffectReference
Synthetic Spirosteroid Analog (S15) Glutamate-induced excitotoxicity in PC12 cells10.97 µM[18]
RiluzoleALS CSF-induced neuronal degenerationPartial prevention at 0.5 µM[20]

Analysis of Neuroprotective Efficacy:

Direct comparison of the potency of spiro compounds and riluzole is challenging due to the different experimental models and endpoints used in the available studies. However, the diverse mechanisms of action suggest that spiro compounds could offer alternative or complementary therapeutic strategies. The ability of some spiro compounds to act as antioxidants and modulate apoptosis-related pathways provides a broader spectrum of potential neuroprotective effects compared to the more targeted action of riluzole on sodium channels.[13][19] Further research is needed to directly compare these compounds in standardized models of neurodegeneration.

Evaluating Neuroprotective Efficacy: A Standardized Protocol

To systematically evaluate and compare the neuroprotective efficacy of spiro[4.4]nonane derivatives against existing drugs like riluzole, a robust in vitro model of neuronal injury is required. The following protocol describes a glutamate-induced excitotoxicity assay, a common method for screening neuroprotective compounds.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Neuronal Cell Culture:

    • Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons in appropriate culture media.

    • For cell lines like PC12, differentiation into a neuronal phenotype may be induced by treatment with Nerve Growth Factor (NGF).

  • Cell Seeding:

    • Seed the differentiated neuronal cells into 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine) and allow them to attach.

  • Compound Pre-treatment:

    • Prepare stock solutions of the spiro[4.4]nonane compounds and the reference drug (e.g., riluzole).

    • Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours) before inducing excitotoxicity.

  • Induction of Excitotoxicity:

    • Expose the cells to a toxic concentration of glutamate for a specified duration (e.g., 24 hours). Include a control group that is not exposed to glutamate.

  • Assessment of Cell Viability:

    • Measure cell viability using a suitable assay, such as the MTT assay (as described in the anticancer protocol) or the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the compounds relative to the glutamate-treated control.

    • Determine the EC50 value, the concentration at which the compound exerts 50% of its maximal protective effect.

Causality Behind Experimental Choices: Glutamate-induced excitotoxicity is a well-established mechanism of neuronal death in many neurological disorders. This assay provides a relevant in vitro model to assess the neuroprotective potential of compounds. Pre-treatment with the test compounds allows for the evaluation of their ability to prevent neuronal damage.

Neuroprotection_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Insult cluster_analysis Analysis cell_culture 1. Neuronal Cell Culture (e.g., PC12, SH-SY5Y) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Pre-treatment (Spiro compounds & Riluzole) cell_seeding->compound_prep glutamate_exposure 4. Glutamate Exposure compound_prep->glutamate_exposure viability_assay 5. Cell Viability Assay (MTT or LDH) glutamate_exposure->viability_assay data_analysis 6. Data Analysis (EC50 determination) viability_assay->data_analysis

Workflow for In Vitro Neuroprotection Assay.

Conclusion and Future Directions

The exploration of spiro[4.4]nonane compounds as therapeutic agents is a rapidly advancing field. While direct comparative efficacy data against existing drugs is still limited, the available preclinical evidence is compelling. In oncology, certain spirooxindole derivatives have demonstrated potency comparable or even superior to established chemotherapeutics in specific contexts, with the added potential for improved selectivity. In the realm of neuroprotection, the diverse mechanisms of action of spiro compounds offer promising avenues for the treatment of complex neurodegenerative diseases.

The path forward necessitates a systematic and standardized approach to the evaluation of these novel compounds. The experimental protocols outlined in this guide provide a framework for generating robust and comparable data. Future research should focus on head-to-head in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of promising spiro[4.4]nonane derivatives. As our understanding of the structure-activity relationships of these unique molecules deepens, the spiro[4.4]nonane scaffold holds the potential to deliver the next generation of targeted and effective therapies.

References

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. 2023;28(2):618. [Link]

  • Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. RSC Medicinal Chemistry. 2023;14(5):943-955. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. 2023 Jan; 28(2): 618. [Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. Scientific Reports. 2021;11:13969. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. 2020;5(42):27367-27377. [Link]

  • Spirocyclic Motifs in Natural Products. Encyclopedia. 2021;1(2):339-361. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. 2024;9(10):12066-12080. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. 2022;27(22):8005. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Advances. 2021;11(35):21738-21764. [Link]

  • A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. 2024. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. 2024;15(3):616-642. [Link]

  • Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. ResearchGate. 2025. [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. 2018;34(4):2013-2022. [Link]

  • Synthetic spiro-neurosteroid analogs exerting structure-specific neuroprotective effects. ResearchGate. 2004. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Chemistry. 2020;2(4):929-946. [Link]

  • A Facile Synthesis and Anticancer Activity Evaluation of Spiro Analogues of Benzothiazolylchromeno/pyrano Derivatives. ResearchGate. 2025. [Link]

  • Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. Journal of Clinical Medicine. 2016;5(10):91. [Link]

  • In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Molecules. 2016;21(8):1018. [Link]

  • Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat. Neuroscience. 1996;75(4):1073-1079. [Link]

  • Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. Journal of Clinical Medicine. 2016 Oct; 5(10): 91. [Link]

  • A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer. Molecular Cancer Therapeutics. 2021;20(2):339-348. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer. 2013;4(8):667-678. [Link]

  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. Journal of the Chemical Society, Chemical Communications. 1983;(24):1469-1470. [Link]

  • Neuroprotective effects of riluzole in ALS CSF toxicity. Neuroreport. 1993;4(5):582-584. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry. 2021;216:113263. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. 2022 Nov; 27(22): 8005. [Link]

  • neuroprotective drug riluzole: Topics by Science.gov. Science.gov. [Link]

  • Spiro(4.4)nonane. PubChem. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. 2023;28(24):8075. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. [Link]

  • Unraveling the Neuroprotective Effect of Natural Bioactive Compounds Involved in the Modulation of Ischemic Stroke by Network Pharmacology. International Journal of Molecular Sciences. 2023;24(19):14781. [Link]

  • Current Drugs and Potential Future Neuroprotective Compounds for Parkinson's Disease. International Journal of Molecular Sciences. 2021;22(5):2299. [Link]

  • Novel Spiro/non-Spiro Pyranopyrazoles: Eco-Friendly Synthesis, In-vitro Anticancer Activity, DNA Binding, and In-silico Docking Studies. ResearchGate. 2020. [Link]

  • Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. Cancers. 2019;11(10):1567. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Spiro[4.4]nonane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Note: This document provides a detailed safety protocol for handling Spiro[4.4]nonane-2-carboxylic acid (CAS No. 50599-19-4). While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, the following guidance is synthesized from its known GHS hazard classifications and established safety protocols for structurally related carboxylic acids. This guide is designed to empower you, the researcher, to conduct your work with the highest degree of safety and scientific integrity. A thorough risk assessment should be performed before commencing any new procedure.

Hazard Profile of Spiro[4.4]nonane-2-carboxylic acid

Understanding the inherent risks of a compound is the foundation of safe handling. Spiro[4.4]nonane-2-carboxylic acid is classified with specific hazards that dictate our choice of personal protective equipment (PPE).[1] The primary dangers are:

  • Skin Irritation (Category 2, H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (Category 2A, H319): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3, STOT SE 3, H336/H335): May cause drowsiness or dizziness, and potentially respiratory irritation.[1][2][3][4]

These classifications necessitate a multi-faceted PPE approach to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to mitigate the identified risks. The following equipment is mandatory when handling Spiro[4.4]nonane-2-carboxylic acid.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are required for all handling procedures.

  • Enhanced Protection: When there is a heightened risk of splashing or aerosolization (e.g., when transferring large quantities or heating the substance), a face shield must be worn in conjunction with chemical safety goggles.[5][6]

Skin and Body Protection

To prevent skin contact as mandated by its H315 classification, the following barriers are essential.[1]

  • Gloves: Nitrile rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[5][7] Gloves must be inspected for any signs of degradation or perforation before each use. It is critical to use proper glove removal technique to avoid contaminating your skin and to dispose of used gloves in the appropriate chemical waste stream.[3]

  • Lab Coat: A full-length, buttoned lab coat serves as the primary barrier for your body and street clothes.

  • Protective Clothing: For procedures involving larger quantities, consider using impervious clothing or a chemical-resistant apron over the lab coat.[2]

  • Footwear: Closed-toe shoes are a standard and mandatory requirement in any laboratory setting where chemicals are handled.[6]

Respiratory Protection

Given the potential for respiratory irritation or drowsiness (STOT SE 3), all handling of solid Spiro[4.4]nonane-2-carboxylic acid that could generate dust, or any procedure that could create aerosols, must be performed within a certified chemical fume hood to ensure adequate ventilation.[2][4][5]

  • Engineering Controls: A chemical fume hood is the primary and most effective means of respiratory protection.[5]

  • Supplemental PPE: If engineering controls are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator suitable for organic vapors and particulates (e.g., a P95 particle respirator for nuisance exposures) must be used.[3] All respirator use must be in accordance with a formal respiratory protection program.

Procedural Step-by-Step Guidance

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures a safe experimental environment.

Workflow: Preparing for Handling
  • Risk Assessment: Review your specific experimental protocol. Identify steps with the highest risk of spills, splashes, or aerosol generation.

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE before beginning.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed.[2] Confirm the location of the appropriate spill kit.

Protocol: Donning and Doffing PPE
  • Donning (Putting On): i. Put on your lab coat and ensure it is fully buttoned. ii. Put on chemical safety goggles. iii. Put on gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination. i. Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated hazardous waste container.[3] ii. Lab Coat: Remove your lab coat, folding it so the contaminated exterior is contained inward. iii. Goggles/Face Shield: Remove eye and face protection last. iv. Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[7][8]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of you, your colleagues, and the environment.

  • Chemical Disposal: Spiro[4.4]nonane-2-carboxylic acid and any solutions containing it must be disposed of as hazardous chemical waste. Collect all waste in a clearly labeled, sealed container. Follow all local, regional, and national regulations for hazardous waste disposal.[9] Never pour carboxylic acids down the drain.[10]

  • Contaminated Materials: All disposable items that have come into direct contact with the chemical, such as gloves, paper towels, and pipette tips, must be placed in a designated solid hazardous waste container.[9]

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's environmental health and safety (EHS) office.

    • For small spills, wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Once absorbed, carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[9]

    • Decontaminate the surface with an appropriate solvent followed by soap and water.[5]

Quick Reference and Workflow

Table 1: PPE Selection Summary
Task / Scenario Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing solid compoundChemical Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Preparing solutions (small scale)Chemical Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Transferring solutions (potential for splash)Goggles & Face ShieldNitrile Gloves, Lab CoatChemical Fume Hood
Large-scale operations (>50g)Goggles & Face ShieldNitrile Gloves, Chemical Apron, Lab CoatChemical Fume Hood
PPE Selection Workflow Diagram

PPE_Workflow cluster_start Initial Assessment cluster_ppe PPE Selection cluster_end Final Check Start Task: Handling Spiro[4.4]nonane-2-carboxylic acid CheckHazards Review Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - STOT SE 3 (H335/H336) Start->CheckHazards FumeHood Work in Fume Hood CheckHazards->FumeHood Always required due to respiratory hazard BasePPE Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes SplashRisk Potential for Splash or Aerosol? BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes FinalCheck Proceed with Experiment SplashRisk->FinalCheck No FaceShield->FinalCheck FumeHood->BasePPE

Caption: PPE selection workflow for handling spiro[4.4]nonane-2-carboxylic acid.

References

  • Current time information in Le Flore County, US. Google.
  • spiro[4.4]nonane-2-carboxylic acid — Chemical Substance Information. NextSDS. Retrieved March 31, 2026, from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Retrieved March 31, 2026, from [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Retrieved March 31, 2026, from [Link]

  • SAFETY DATA SHEET - Hysol 6510. BP. Retrieved March 31, 2026, from [https://msdspds.bp.com/ussds/amersdsf.nsf/Files/CFB1046C449E25518025848A0052F17E/ File/1100526.pdf](https://msdspds.bp.com/ussds/amersdsf.nsf/Files/CFB1046C449E25518025848A0052F17E/ File/1100526.pdf)
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved March 31, 2026, from [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Retrieved March 31, 2026, from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.